4-(2-Piperidinoethoxy)benzoic acid hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057841 | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-80-9 | |
| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Piperidinoethoxy)benzoic acid hydrochloride physical properties
An In-Depth Technical Guide to the Physical Properties of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of this compound, a key intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Raloxifene.[1][2][3][4] This document details the compound's physical and chemical characteristics, outlines experimental protocols for their determination, and illustrates its role in the synthesis of Raloxifene and the subsequent signaling pathway of the active pharmaceutical ingredient.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound.[5] The hydrochloride salt form of the molecule enhances its stability and solubility, which is advantageous for its application in research and pharmaceutical synthesis.[5] For optimal stability, it is recommended to store the compound in a refrigerator at 2-8°C under an inert atmosphere.[5][6]
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₀ClNO₃ | [1][7][8] |
| Molecular Weight | 285.76 g/mol | [3][7][8] |
| Melting Point | 267-271 °C (decomposes) | [2] |
| Appearance | White to off-white solid/powder | [5][6][9] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [7] |
| Rotatable Bond Count | 5 | [7] |
| Exact Mass | 285.1131712 g/mol | [7][8] |
| CAS Number | 84449-80-9 | [1][5][8] |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a critical indicator of its purity.[10] A sharp melting range typically signifies a high degree of purity, while a broad melting range often indicates the presence of impurities.[11]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[9][11] The tube is tapped gently to ensure the sample is compact at the bottom.[9][11]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or similar device, which contains a heated block and a thermometer.
-
Heating and Observation:
-
A rapid initial heating can be performed to determine an approximate melting range.
-
For an accurate measurement, a second sample is heated slowly, with the temperature increasing at a rate of approximately 2°C per minute as it approaches the expected melting point.
-
-
Data Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded to define the melting point range.
Determination of Solubility
Solubility is a fundamental physical property that influences a compound's behavior in various chemical and biological systems.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, Methanol) in a flask.
-
Equilibration: The flask is sealed and agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24 hours or more) to ensure equilibrium is reached between the dissolved and undissolved solute.[12]
-
Sample Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by filtration or centrifugation.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Synthesis of Raloxifene and its Signaling Pathway
This compound is a crucial building block in the synthesis of Raloxifene.[1][2][4][5] The synthesis generally involves the acylation of a benzothiophene derivative with 4-(2-piperidinoethoxy)benzoyl chloride, which is prepared in situ from this compound.
Raloxifene functions as a selective estrogen receptor modulator (SERM).[5] It exhibits tissue-specific estrogen agonist and antagonist effects.[1][8] In bone tissue, it acts as an agonist, mimicking the effects of estrogen to inhibit bone resorption, thereby preserving bone mineral density.[5][8] Conversely, in breast and uterine tissues, it acts as an antagonist, blocking the proliferative effects of estrogen.[1][8]
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20070100147A1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. How to Calculate Solubility | Chemistry | Study.com [study.com]
- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
- 8. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. chm.uri.edu [chm.uri.edu]
- 12. lup.lub.lu.se [lup.lub.lu.se]
4-(2-Piperidinoethoxy)benzoic acid hydrochloride chemical structure and analysis
An In-depth Technical Guide to 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key pharmaceutical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and analytical methodologies, intended to support research and development activities.
Chemical Identity and Structure
This compound is a benzoic acid derivative recognized as a crucial building block in the synthesis of therapeutic agents, most notably Raloxifene Hydrochloride.[1][2] Its molecular structure consists of a benzoic acid core linked via an ethoxy bridge to a piperidine ring.[1] The hydrochloride salt form enhances the compound's stability and solubility for research and manufacturing applications.[1]
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 84449-80-9 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₃·HCl (or C₁₄H₂₀ClNO₃) | [1][4] |
| Molecular Weight | 285.77 g/mol | [2] |
| IUPAC Name | 4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | [1][5] |
| InChIKey | CMVTYSMYHSVDIU-UHFFFAOYSA-N | [1][5] |
| SMILES | C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | [5][6] |
| Synonyms | 4-(2-Piperidinoethoxy)benzoic acid HCl; Raloxifene Benzoic Acid Impurity | [2][5][6] |
Physicochemical Properties
The compound is typically supplied as a white to off-white solid.[1] Its hydrochloride form makes it hygroscopic, necessitating storage in a controlled environment to prevent degradation.
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | [1] |
| Melting Point | 267-271°C (decomposes) | [2][6] |
| Boiling Point | 413.2°C at 760 mmHg | [2] |
| Flash Point | 203.7°C | [2] |
| Storage Conditions | Hygroscopic, store at 2-8°C or -20°C under an inert atmosphere | [2][7] |
Synthesis and Manufacturing
The primary synthesis route involves a nucleophilic substitution reaction.[1] This process is scalable and suitable for industrial production.[1]
Caption: General workflow for the synthesis of the target compound.
Experimental Protocol: Nucleophilic Substitution
A detailed protocol for the synthesis is outlined below, adapted from publicly available methods.[8]
-
Charging the Reactor: In a three-neck flask equipped with a mechanical stirrer and condenser under a nitrogen atmosphere, charge methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[8]
-
Reaction: Slowly heat the mixture to 80°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC). The reaction is typically continued overnight to ensure completion.[8]
-
Workup: After completion, cool the mixture to room temperature. Add deionized water (60 mL) and stir until all solids dissolve.[8]
-
Extraction & Hydrolysis: Separate the organic and aqueous layers. Extract the organic layer with a 4N hydrochloric acid solution (3 x 20 mL). Combine the acidic aqueous extracts, which contain the ester intermediate.[8]
-
Precipitation: Heat the combined extracts to reflux (approx. 92°C) for about 7.5 hours to induce hydrolysis. After hydrolysis, remove ~10 mL of water by distillation and cool the mixture in an ice bath.[8]
-
Isolation: Collect the precipitated crystals of this compound by filtration, wash with acetone, and dry to yield the final product.[8]
Role in Drug Development & Key Reactions
This compound's primary significance lies in its role as a direct precursor to Raloxifene.[1][2] A critical transformation is its conversion to an acid chloride, which is then used in situ for subsequent coupling reactions in the total synthesis of the active pharmaceutical ingredient (API).
Caption: In situ formation of the acid chloride for Raloxifene synthesis.[1]
This in situ acid chloride formation is an efficient method that bypasses the need to isolate ester intermediates, streamlining the manufacturing process for Raloxifene.[1]
Analytical Profile
A suite of analytical techniques is employed to confirm the identity, purity, and quality of this compound. High-purity reference standards are used for accurate quantification and impurity profiling.
Table 3: Summary of Analytical Techniques
| Technique | Purpose | Typical Specification | Reference |
| HPLC | Purity assessment and quantification | >99.0% | [1][9] |
| ¹H and ¹³C NMR | Structural confirmation and identification | Conforms to structure | |
| Mass Spectrometry (MS) | Molecular weight verification | Conforms to molecular ion peak | [1][10] |
| FTIR Spectroscopy | Functional group identification | Conforms to reference spectrum | |
| Potentiometric Assay | Assay of hydrochloride salt content | 97.0% - 105.0% | [9] |
| Elemental Analysis | Confirmation of elemental composition (%C, H, N) | Conforms to theoretical values | [1][10] |
| Karl Fischer Titration | Water content determination | NMT 0.5% | [9][10] |
Experimental Protocols: Analytical Methods
High-Performance Liquid Chromatography (HPLC) - Representative Method While specific validated methods are proprietary, a typical stability-indicating HPLC method for this compound would involve the following:
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer at pH 5.5) and an organic solvent like acetonitrile.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength such as 275 nm.[11]
-
Purpose: To separate the main compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz).
-
Analysis: The chemical shifts, integration, and coupling patterns of the proton signals, along with the chemical shifts of the carbon signals, are compared against a reference standard or theoretical values to confirm the molecular structure.
Mass Spectrometry (MS)
-
Protocol: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) in positive mode. The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Analysis: The primary goal is to identify the molecular ion peak (e.g., [M+H]⁺ for the free base) to confirm the molecular weight.[1]
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 3. 4-[2-piperidinoethoxy]benzoic acid hydrochloride| CAS:#84449-80-9 -Letopharm Limited [letopharm.com]
- 4. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
- 5. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 9. 4-[2-(1-Piperdine)ethoxybenzoic Acid Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 10. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]
- 11. pubs.rsc.org [pubs.rsc.org]
4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride (CAS 84449-80-9): A Technical Guide to Spectral Analysis
Aimed at researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the spectral analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key intermediate in pharmaceutical synthesis.
This in-depth guide outlines the standard methodologies for acquiring and interpreting spectral data for this compound (CAS 84449-80-9). While specific, experimentally-derived quantitative data for this compound is not consistently available in the public domain, this paper details the expected spectral characteristics from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. It includes structured tables for data presentation, detailed experimental protocols for each analytical technique, and a visual representation of the analytical workflow.
Compound Overview
This compound, with the chemical formula C₁₄H₂₀ClNO₃, is a heterocyclic aromatic compound.[1][2] Its structure features a benzoic acid group linked to a piperidine ring via an ethoxy bridge. The hydrochloride salt form is often used to improve the compound's stability and solubility. It is a recognized key intermediate in the synthesis of pharmaceuticals like Raloxifene.[3][4][5][6][7] The precise characterization of its chemical structure and purity through spectroscopic methods is a critical step in the drug development process.
Anticipated Spectral Data
Based on the known structure of this compound, the following sections present the anticipated spectral data in a tabulated format. These tables serve as a reference for researchers performing spectral analysis on this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Table 1: Anticipated ¹H NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Number of Protons | Assignment |
| 10.0 - 13.0 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |
| 7.8 - 8.1 | Doublet | 2H | Aromatic (ortho to -COOH) |
| 6.9 - 7.2 | Doublet | 2H | Aromatic (ortho to -OCH₂) |
| 4.2 - 4.5 | Triplet | 2H | Methylene (-OCH₂) |
| 3.3 - 3.6 | Triplet | 2H | Methylene (-CH₂N) |
| 2.8 - 3.2 | Multiplet | 4H | Piperidine (protons adjacent to N) |
| 1.5 - 1.9 | Multiplet | 6H | Piperidine (remaining protons) |
Table 2: Anticipated ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| > 165 | Carboxylic Acid Carbon (-COOH) |
| 160 - 165 | Aromatic Carbon (C-O) |
| 130 - 135 | Aromatic Carbon (ortho to -COOH) |
| 120 - 125 | Aromatic Carbon (ipso to -COOH) |
| 110 - 115 | Aromatic Carbon (ortho to -OCH₂) |
| 65 - 70 | Methylene Carbon (-OCH₂) |
| 55 - 60 | Methylene Carbon (-CH₂N) |
| 50 - 55 | Piperidine Carbons (adjacent to N) |
| 20 - 30 | Piperidine Carbons |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of a compound. For this compound, the free base (C₁₄H₁₉NO₃) has a molecular weight of approximately 249.14 g/mol .
Table 3: Anticipated High-Resolution Mass Spectrometry (HRMS) Data
| m/z (mass-to-charge ratio) | Ion Species |
| ~250.1443 | [M+H]⁺ (Protonated free base) |
| ~272.1262 | [M+Na]⁺ (Sodium adduct of free base) |
Note: The observed m/z will correspond to the free base of the molecule, as the hydrochloride salt typically dissociates in the mass spectrometer.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Anticipated Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 2500-3300 (broad) | O-H stretch of the carboxylic acid |
| ~2950 and ~2850 | C-H stretches of the piperidine and ethoxy groups |
| ~1700 | C=O stretch of the carboxylic acid |
| ~1600 and ~1500 | C=C stretches of the aromatic ring |
| ~1250 | C-O stretch of the aryl ether |
| ~1100 | C-N stretch of the piperidine |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: Prepare the solid sample using either the KBr (potassium bromide) pellet method or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the synthesis and spectral characterization of this compound.
References
- 1. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]
- 2. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 4. This compound|CAS 84449-80-9 [benchchem.com]
- 5. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 6. apicule.com [apicule.com]
- 7. 4-[2-Piperidinoethoxy) Benzoic Acid Hydrochloride – Molecular Formula, Molecular Weight, Synonyms, End Use [sanikachem.com]
An In-depth Technical Guide to the Mechanism of Action of 4-(2-Piperidinoethoxy)benzoic acid Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a pivotal chemical intermediate, primarily recognized for its role in the synthesis of second-generation Selective Estrogen Receptor Modulators (SERMs), most notably Raloxifene. While direct pharmacological data on this compound itself is limited in publicly available literature, its significance is intrinsically linked to the therapeutic action of the compounds it helps create. This guide, therefore, focuses on the well-documented mechanism of action of its principal derivative, Raloxifene, providing a comprehensive overview of its molecular interactions, signaling pathways, and tissue-specific effects. The guide includes quantitative pharmacological data, detailed experimental protocols for characterizing SERMs, and visual diagrams of key pathways and workflows to support research and development in this area.
Introduction: The Role of this compound in SERM Synthesis
This compound serves as a critical building block in the multi-step synthesis of Raloxifene. Its piperidinoethoxy side chain is a key structural motif that contributes to the high-affinity binding of Raloxifene to estrogen receptors. The synthesis generally involves the coupling of this benzoic acid derivative with a benzothiophene core structure. Understanding the synthesis is crucial for chemists and pharmacologists developing new SERMs or optimizing existing synthetic routes.
Below is a generalized workflow for the synthesis of Raloxifene, highlighting the integration of the 4-(2-Piperidinoethoxy)benzoic acid moiety.
Mechanism of Action of Raloxifene
Raloxifene is a second-generation, non-steroidal SERM that exhibits tissue-selective estrogen agonist and antagonist activities.[1] Its mechanism revolves around its differential interaction with the two estrogen receptor isoforms, ERα and ERβ, and the subsequent recruitment of co-regulatory proteins.[1][2]
Binding to Estrogen Receptors
Raloxifene binds with high affinity to both ERα and ERβ.[3] This binding is competitive with endogenous estrogens like 17β-estradiol.[4][5] The affinity (Kd) of raloxifene for ERα is approximately 50 pM, which is comparable to that of estradiol.[6] The binding of Raloxifene to the ligand-binding domain of the estrogen receptor induces a unique conformational change in the receptor protein.[7] This altered conformation is distinct from that induced by either estrogens (full agonists) or pure antiestrogens.[8]
Tissue-Specific Agonist and Antagonist Effects
The tissue-specific effects of Raloxifene are determined by the conformation of the Raloxifene-ER complex, the relative expression of ERα and ERβ in different tissues, and the availability of tissue-specific coactivator and corepressor proteins.[1]
-
Bone (Agonist Effect): In bone tissue, the Raloxifene-ER complex recruits coactivator proteins, mimicking the effects of estrogen.[1][9] This leads to the inhibition of osteoclast activity and a reduction in bone resorption, thereby preserving bone mineral density.[2][3] Raloxifene has been shown to suppress the activity of cytokines like IL-6, which are involved in bone resorption.[3]
-
Breast and Uterine Tissue (Antagonist Effect): In breast and uterine tissues, the Raloxifene-ER complex preferentially recruits corepressor proteins. This blocks the transcription of estrogen-responsive genes that promote cell proliferation, thus exerting an anti-estrogenic effect.[1][10] This antagonism is the basis for its use in reducing the risk of invasive breast cancer.[2][5]
-
Lipid Metabolism (Agonist Effect): Raloxifene demonstrates estrogen-like effects on lipid metabolism, leading to a reduction in total and LDL cholesterol levels.[1]
The signaling pathway of Raloxifene, highlighting its tissue-specific actions, is illustrated below.
Quantitative Pharmacological Data
The efficacy of Raloxifene has been quantified in numerous preclinical and clinical studies. The following tables summarize key data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Kd) | Relative Binding Affinity (%) vs. Estradiol |
| Raloxifene | ERα | ~50 pM | 8 - 34%[6] |
| Raloxifene | ERβ | - | 0.5 - 76%[6] |
| 17β-Estradiol | ERα / ERβ | High | 100% |
Table 2: Clinical Efficacy in Postmenopausal Women (MORE Trial)
| Outcome | Raloxifene Treatment (60 mg/day) | Placebo | Relative Risk Reduction |
| New Vertebral Fractures (3 years) | 6.6% incidence | 10.1% incidence | 30%[11] |
| Invasive Breast Cancer (3 years) | 13 cases (out of 5129) | 27 cases (out of 2576) | 76%[12] |
| ER-Positive Breast Cancer (3 years) | - | - | 90%[12][13] |
| Bone Mineral Density (Spine, 3 years) | +2.6% increase | - | - |
| Bone Mineral Density (Femoral Neck, 3 years) | +2.1% increase | - | - |
Experimental Protocols
Characterizing the mechanism of action of SERMs like Raloxifene involves a range of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used.
-
Radioligand: [3H]-Estradiol is used as the radiolabeled ligand.
-
Assay Buffer: A suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) is prepared.
-
Competition Binding: A constant concentration of the radioligand is incubated with increasing concentrations of the test compound (e.g., Raloxifene) and the estrogen receptor in the assay buffer.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 18-24 hours at 4°C).
-
Separation of Bound and Free Ligand: Hydroxylapatite or dextran-coated charcoal is used to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of test compound that inhibits 50% of radioligand binding), which is then used to calculate the Ki (inhibition constant).
Cell Proliferation Assay (e.g., in MCF-7 cells)
Objective: To assess the estrogenic or anti-estrogenic effect of a compound on the proliferation of estrogen-sensitive breast cancer cells.
Methodology:
-
Cell Culture: MCF-7 cells (an ER-positive human breast adenocarcinoma cell line) are cultured in appropriate media. Prior to the experiment, cells are maintained in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density.
-
Treatment: After cell attachment, the medium is replaced with a medium containing various concentrations of the test compound, with or without 17β-estradiol.
-
Incubation: Cells are incubated for a period of 4-6 days.
-
Proliferation Measurement: Cell proliferation is assessed using methods such as the MTT assay, which measures metabolic activity, or by direct cell counting.
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated cells) and dose-response curves are generated to determine EC50 (for agonist activity) or IC50 (for antagonist activity).
In Vivo Model of Postmenopausal Osteoporosis (Ovariectomized Rat Model)
Objective: To evaluate the effect of a test compound on bone loss in a model that mimics postmenopausal estrogen deficiency.
Methodology:
-
Animals: Adult female Sprague-Dawley rats are used.
-
Surgical Procedure: Rats undergo either a sham operation or bilateral ovariectomy (OVX) to induce estrogen deficiency.
-
Treatment: Following a recovery period, OVX rats are treated daily with the test compound (e.g., Raloxifene administered orally) or vehicle for a specified duration (e.g., 4-12 weeks). A sham-operated group serves as a control for normal bone density.
-
Bone Mineral Density (BMD) Measurement: At the end of the treatment period, BMD of the femur and lumbar vertebrae is measured using dual-energy X-ray absorptiometry (DXA).
-
Bone Turnover Markers: Serum levels of bone turnover markers (e.g., osteocalcin for bone formation, C-telopeptide for bone resorption) can be measured by ELISA.
-
Histomorphometry: Bones can be harvested for histological analysis to assess parameters such as trabecular bone volume and osteoclast/osteoblast numbers.
-
Data Analysis: Statistical analysis is performed to compare the effects of the treatment with the vehicle-treated OVX group and the sham-operated group.
A generalized workflow for the preclinical evaluation of a SERM is depicted below.
Conclusion
This compound is a cornerstone in the chemical synthesis of Raloxifene, a therapeutically important SERM. The pharmacological actions of Raloxifene are a direct consequence of its unique interactions with estrogen receptors, leading to tissue-specific agonist and antagonist effects. This dual activity allows it to confer the benefits of estrogen on bone and lipid metabolism while protecting breast and uterine tissues from excessive estrogenic stimulation. A thorough understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, is essential for the ongoing development of safer and more effective SERMs for the management of postmenopausal health conditions.
References
- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]
- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Raloxifene - Wikipedia [en.wikipedia.org]
- 7. Raloxifene: a selective estrogen-receptor modulator for postmenopausal osteoporosis - a clinical update on efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Function Relationships of the Raloxifene-Estrogen Receptor-α Complex for Regulating Transforming Growth Factor-α Expression in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Transcriptional activities of estrogen receptor alpha and beta in yeast properties of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reduction of vertebral fracture risk in postmenopausal women with osteoporosis treated with raloxifene: results from a 3-year randomized clinical trial. Multiple Outcomes of Raloxifene Evaluation (MORE) Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Update on raloxifene: role in reducing the risk of invasive breast cancer in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Piperidinoethoxy-Containing Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidinoethoxy moiety is a significant pharmacophore in medicinal chemistry, conferring a diverse range of biological activities upon the molecules that contain it. This technical guide provides an in-depth overview of the biological activities of various piperidinoethoxy-containing compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of representative piperidinoethoxy-containing compounds across different therapeutic areas.
Anticancer Activity
The piperidinoethoxy scaffold is a common feature in a variety of anticancer agents. These compounds often exert their effects through the inhibition of key signaling kinases or by inducing apoptosis.
Table 1: Anticancer Activity of Piperidinoethoxy-Containing Compounds
| Compound Class | Specific Compound | Target(s) | Assay | Cell Line(s) | IC50 Value | Reference |
| Piperidinyl-Based Benzoxazole | Compound 11b | VEGFR-2, c-Met | Kinase Inhibition | - | 0.057 µM (VEGFR-2), 0.181 µM (c-Met) | [1] |
| Piperidinyl-Based Benzoxazole | Compound 11a | VEGFR-2, c-Met | Kinase Inhibition | - | 0.082 µM (VEGFR-2), 0.280 µM (c-Met) | [1] |
| Piperidinyl-Based Benzoxazole | Compound 5a | VEGFR-2, c-Met | Kinase Inhibition | - | 0.145 µM (VEGFR-2), 0.188 µM (c-Met) | [1] |
| Piperidinyl-Based Benzoxazole | Compound 5g | VEGFR-2, c-Met | Kinase Inhibition | - | 0.970 µM (VEGFR-2), 1.885 µM (c-Met) | [1] |
| Piperidinyl-Based Benzoxazole | Compound 5h | VEGFR-2, c-Met | Kinase Inhibition | - | 0.450 µM (VEGFR-2), 0.980 µM (c-Met) | [1] |
| Piperine Derivative | Compound H7 | - | MTT Assay | Hela | 10.50 ± 3.74 μM | [2] |
| Piperine Derivative | Compound H7 | - | MTT Assay | MDA-MB-231 | 11.86 ± 0.32 μM | [2] |
| Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoid | Compound 3c | - | Antiproliferative Assay | HCT-116 | Not specified, but more potent than EF24 | [3] |
| 4-(4-benzyloxy)phenoxypiperidines | Compound 10d | LSD1 | Enzyme Inhibition | - | 4 µM | [4] |
Antimicrobial Activity
Piperidinoethoxy moieties have been incorporated into novel antimicrobial agents, particularly those targeting Gram-positive bacteria.
Table 2: Antimicrobial Activity of Piperidinoethoxy-Containing Compounds
| Compound Class | Specific Compound(s) | Target Organism(s) | MIC (µg/mL) | Reference |
| Piperidinyloxy Oxazolidinone | Analogs of Eperezolid | Gram-positive bacteria (e.g., Staphylococcus aureus) | Active (specific values not detailed in abstract) | [5] |
| N-Substituted Piperidinyloxy Oxazolidinone | Compound 11 | Staphylococcus aureus Smith | Potent in vivo efficacy (specific MIC not detailed in abstract) | [6] |
Enzyme Inhibition
Beyond kinases, piperidinoethoxy-containing compounds have been shown to inhibit other enzymes implicated in disease, such as Lysine-Specific Demethylase 1 (LSD1), a target in oncology.
Table 3: Enzyme Inhibition by Piperidinoethoxy-Containing Compounds
| Compound Class | Specific Compound | Target Enzyme | Inhibition Type | IC50 Value | Reference |
| 4-(4-benzyloxy)phenoxypiperidines | Compound 10d | LSD1 | Reversible and Selective | 4 µM | [4] |
Inhibition of β-Amyloid Aggregation
Certain piperidone derivatives containing the piperidinoethoxy functionality have demonstrated potential in the context of Alzheimer's disease by inhibiting the aggregation of β-amyloid peptides.
Table 4: Inhibition of β-Amyloid Aggregation
| Compound Class | Specific Compound | Assay | Inhibition | Reference |
| 2-Piperidone Derivative | Compound 7q | Aβ(1-42) self-aggregation | 59.11% at 20 µM | [7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay for VEGFR-2 and c-Met
This protocol is adapted from the study on novel piperidinyl-based benzoxazole derivatives[1].
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 and c-Met kinases.
Materials:
-
Recombinant human VEGFR-2 and c-Met kinase domains.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1).
-
ATP.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 96-well plates.
-
Luminometer.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the test compound dilutions. Include wells for a positive control (kinase + substrate + ATP, no inhibitor) and a negative control (kinase + substrate, no ATP).
-
Add the kinase (VEGFR-2 or c-Met) and the substrate to each well.
-
Initiate the kinase reaction by adding ATP to all wells except the negative control.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the remaining ATP levels by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay for Anticancer Activity
This protocol is a standard method for assessing cell viability and is based on the methodology used in the evaluation of piperine derivatives[2].
Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Hela, MDA-MB-231).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, as would be used for novel piperidinyloxy oxazolidinones[5][6].
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland.
Procedure:
-
Prepare a stock solution of the test compound.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in CAMHB.
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well (broth and bacteria, no compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological activities of piperidinoethoxy-containing compounds.
Signaling Pathways
VEGFR-2 and c-Met Signaling Crosstalk and Inhibition
ROS-Induced Apoptosis Pathway
LPS-Induced Inflammatory Pathway in Macrophages
Experimental Workflows
Workflow for In Vitro Kinase Inhibition Assay
Workflow for MTT Cell Viability Assay
Conclusion
The piperidinoethoxy moiety continues to be a valuable scaffold in the design of novel therapeutic agents. The compounds highlighted in this guide demonstrate a broad spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory effects. The provided data, protocols, and pathway diagrams offer a foundational resource for researchers aiming to further explore and develop piperidinoethoxy-containing compounds for various therapeutic applications. Future work in this area will likely focus on optimizing the selectivity and potency of these compounds, as well as elucidating their mechanisms of action in greater detail to advance the most promising candidates toward clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel piperidinyloxy oxazolidinone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel piperidinyloxy oxazolidinone antibacterial agents. Diversification of the N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structural Dance of Estrogen Receptor Modulation: An In-depth Guide to 4-(2-Piperidinoethoxy)benzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core structure-activity relationships (SAR) of 4-(2-Piperidinoethoxy)benzoic acid analogs, a chemical scaffold of significant interest in medicinal chemistry. This moiety is a cornerstone in the architecture of selective estrogen receptor modulators (SERMs), most notably Raloxifene. Understanding the intricate relationship between the structural modifications of these analogs and their biological activity is paramount for the rational design of novel therapeutics targeting the estrogen receptor (ER).
Core Structure and Biological Significance
The 4-(2-Piperidinoethoxy)benzoic acid scaffold is a key pharmacophore that facilitates interaction with the estrogen receptor. It is a crucial component in the synthesis of SERMs like Raloxifene and Tamoxifen, which are used in the treatment and prevention of osteoporosis and breast cancer. The biological activity of these analogs is primarily attributed to their ability to bind to estrogen receptors (ERα and ERβ) and modulate their transcriptional activity in a tissue-specific manner. This can result in either estrogenic (agonist) or antiestrogenic (antagonist) effects, depending on the cellular context.
Structure-Activity Relationship Insights
The biological activity of 4-(2-Piperidinoethoxy)benzoic acid analogs is highly dependent on their structural features. While a comprehensive quantitative SAR table for systematic modifications of the benzoic acid and piperidine rings is not extensively published in a single source, analysis of the broader class of SERMs, particularly Raloxifene analogs, provides critical insights.
Key Structural Determinants for Activity:
-
The Piperidinoethoxy Side Chain: This basic side chain is crucial for high-affinity binding to the estrogen receptor. The nitrogen atom within the piperidine ring is thought to interact with key amino acid residues in the ligand-binding pocket of the ER.
-
The Benzoic Acid Moiety: The carboxylic acid group can be a key interaction point. However, in many active compounds like Raloxifene, this is part of a larger benzoyl group attached to a more complex heterocyclic system.
-
Substitutions on the Phenyl Ring: Modifications to the phenyl ring of the benzoic acid can significantly impact potency and selectivity.
-
The Overall Molecular Conformation: The three-dimensional shape of the molecule plays a critical role in how it fits into the ER ligand-binding domain and whether it stabilizes an agonist or antagonist conformation of the receptor.
Quantitative Structure-Activity Relationship Data
The following tables summarize the available quantitative data for Raloxifene, which incorporates the 4-(2-piperidinoethoxy)phenyl moiety, and some of its analogs. This data provides a valuable starting point for understanding the SAR of this class of compounds.
Table 1: Estrogen Receptor Binding Affinity of Raloxifene
| Compound | Target | Assay Description | IC50 (nM) |
| Raloxifene | Estrogen Receptor α (Human) | Radioligand Binding Assay | 0.7 - 7 |
| Raloxifene | Estrogen Receptor β (Human) | Radioligand Binding Assay | 12 |
Table 2: Antiproliferative Activity of Raloxifene in MCF-7 Breast Cancer Cells
| Compound | Cell Line | Assay | IC50 (µM) |
| Raloxifene | MCF-7 (ER-positive) | Cell Proliferation Assay | ~10 |
Note: IC50 values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of the biological activity of 4-(2-Piperidinoethoxy)benzoic acid analogs. Below are representative protocols for key experiments.
Synthesis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
A common synthetic route involves the nucleophilic substitution reaction between a 4-hydroxybenzoic acid derivative and 1-(2-chloroethyl)piperidine.
General Procedure:
-
To a solution of methyl 4-hydroxybenzoate in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate.
-
Add 1-(2-chloroethyl)piperidine hydrochloride to the mixture.
-
Heat the reaction mixture at 80-100°C for 12-24 hours.
-
After cooling, the reaction mixture is worked up by extraction and purification to yield the methyl ester of 4-(2-piperidinoethoxy)benzoic acid.
-
The ester is then hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).
-
The final product is isolated as the hydrochloride salt.[1]
Estrogen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled estrogen, typically [³H]-estradiol, for binding to the estrogen receptor.
Protocol Outline:
-
Preparation of Uterine Cytosol: Uteri from immature or ovariectomized female rats are homogenized in a buffer to prepare a cytosolic fraction containing the estrogen receptors.
-
Competitive Binding Incubation: A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of the test compound.
-
Separation of Bound and Unbound Ligand: The receptor-bound [³H]-estradiol is separated from the free radioligand. This is often achieved by adsorbing the receptor-ligand complex onto hydroxylapatite or by dextran-coated charcoal treatment.
-
Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of the compounds on the proliferation of estrogen-receptor-positive human breast cancer cells (MCF-7).
Protocol Outline:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium supplemented with fetal bovine serum. For the assay, cells are often stripped of steroids by culturing in a phenol red-free medium with charcoal-stripped serum.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compounds. Controls include a vehicle control and a positive control (e.g., estradiol to stimulate proliferation, or a known antiestrogen like tamoxifen).
-
Incubation: The cells are incubated for a period of 3 to 6 days to allow for cell proliferation.
-
Measurement of Cell Viability/Proliferation: Cell proliferation can be quantified using various methods, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
Crystal violet staining: Stains the DNA of adherent cells.
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental and logical relationships.
Caption: General workflow for the synthesis and biological evaluation of 4-(2-Piperidinoethoxy)benzoic acid analogs.
Caption: Simplified signaling pathway of a Selective Estrogen Receptor Modulator (SERM).
Conclusion
The 4-(2-Piperidinoethoxy)benzoic acid scaffold remains a highly valuable starting point for the design of novel SERMs. The structure-activity relationships, while complex and tissue-dependent, offer clear avenues for optimization. The piperidinoethoxy side chain is fundamental for receptor affinity, while modifications to the aromatic core and its substituents provide the handles for fine-tuning biological activity and achieving desired tissue selectivity. Future research in this area will likely focus on developing analogs with improved oral bioavailability, enhanced tissue-specific effects, and reduced off-target activities, further expanding the therapeutic potential of this important class of molecules.
References
The Pharmacological Profile of Benzoic Acid Derivatives with Piperidine Side Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological profile of benzoic acid derivatives incorporating a piperidine side chain. This structural motif is of significant interest in medicinal chemistry, demonstrating a wide range of biological activities and therapeutic potential. This document delves into their quantitative structure-activity relationships (SAR), detailed experimental methodologies for their evaluation, and the signaling pathways they modulate.
Introduction
Benzoic acid and its derivatives are a well-established class of compounds with diverse applications in medicine and industry.[1][2] The incorporation of a piperidine ring, a prevalent scaffold in numerous FDA-approved drugs, often enhances the pharmacological properties of the parent molecule.[3] This combination can lead to improved metabolic stability, modulation of lipophilicity for better bioavailability, and the introduction of key interactions with biological targets.[4][5] Consequently, benzoic acid derivatives with piperidine side chains have been explored for a multitude of therapeutic applications, including as enzyme inhibitors, receptor antagonists, and anticancer agents.[6][7][8][9]
Quantitative Structure-Activity Relationship (SAR)
The biological activity of benzoic acid derivatives with a piperidine side chain is significantly influenced by the nature and position of substituents on both the benzoic acid and piperidine rings. Understanding these relationships is crucial for the rational design of potent and selective therapeutic agents.
Tyrosinase Inhibitors
A series of piperazine/piperidine amides of benzoic and cinnamic acid derivatives have been investigated as tyrosinase inhibitors. The following table summarizes the inhibitory activity (pIC50) against the monophenolase and diphenolase activities of mushroom tyrosinase.[10][11]
| Compound | Linker | R1 | R2 | R3 | R4 | Monophenolase pIC50 | Diphenolase pIC50 |
| 1a | Benzoyl | H | H | H | Phenyl | 4.13 ± 0.04 | < 4.00 |
| 1b | Benzoyl | H | H | H | Benzyl | 4.31 ± 0.03 | < 4.00 |
| 2a | Benzoyl | OH | H | H | Phenyl | 4.34 ± 0.04 | < 4.00 |
| 2b | Benzoyl | OH | H | H | Benzyl | 4.49 ± 0.03 | < 4.00 |
| 3a | Cinnamoyl | OH | OH | H | Phenyl | > 4.00 | 4.18 ± 0.05 |
| 3b | Cinnamoyl | OH | OH | H | Benzyl | 4.11 ± 0.04 | < 4.00 |
| 5b | Benzoyl | OCH3 | H | H | Benzyl | 4.99 ± 0.05 | < 4.00 |
Data extracted from Varela et al., 2023.[6][10][11]
Key SAR Observations for Tyrosinase Inhibitors:
-
In general, benzoyl derivatives displayed slightly higher potency than their cinnamoyl counterparts.[6]
-
The presence of a benzyl group on the piperidine ring (e.g., compound 5b) was found to be crucial for enhanced potency, likely due to favorable hydrophobic interactions within the enzyme's active site.[10][11]
-
The inhibitory activity was not correlated with antiradical activity, suggesting a direct interaction with the enzyme.[10][11]
P2Y14 Receptor Antagonists
Certain benzoic acid derivatives with a piperidine moiety have been identified as potent antagonists of the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory responses.
| Compound | Structure | hP2Y14R Ki (nM) |
| PPTN (1a) | 4-[4-(4-piperidinyl)phenyl]-7-[4-(trifluoromethyl)phenyl]-2-naphthalene-carboxylic acid | 15 |
| N-acetyl derivative (1b) | N-acetylated PPTN | Potent |
| Triazole derivative (3a) | - | Moderate Affinity |
| Piperidine amide (11) | - | Moderate Affinity |
| 5-(hydroxymethyl)isoxazol-3-yl) congener (29) | - | Moderate Affinity |
Data extracted from publications on P2Y14R antagonists.
Key SAR Observations for P2Y14R Antagonists:
-
The zwitterionic nature of the parent compounds can be modified to improve drug-like properties.
-
Replacement of the piperidine ring with bioisosteres can maintain or, in some cases, enhance receptor affinity.
-
The naphthalene scaffold appears to be important for high-affinity binding.
5-HT2A Receptor Ligands
The benzoylpiperidine fragment is a recognized privileged structure in the design of ligands for serotonin receptors, particularly the 5-HT2A receptor, which is a key target for atypical antipsychotics.[4][12]
| Compound | Modification | 5-HT2A IC50 (nM) | 5-HT1A IC50 (nM) |
| 31 | 4-(p-fluorobenzoyl)piperidine moiety | 1.1 | 68 |
| 33 | 4-(p-fluorobenzoyl)piperidine moiety | 2.4 | - |
| 63 | Benzoylpiperidine derivative | Ki = 4 nM | Ki = 2 nM (5-HT7) |
| 64 | Benzoylpiperidine derivative | Ki = 27 nM | Ki = 2 nM (5-HT7) |
Data extracted from a review on benzoylpiperidine derivatives.[12]
Key SAR Observations for 5-HT2A Receptor Ligands:
-
The 4-(p-fluorobenzoyl)piperidine moiety is a critical pharmacophore for high-affinity 5-HT2A receptor binding.[12]
-
The length of the linker in dimeric ligands can significantly impact antagonist potency at 5-HT2A receptors.[12]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. This section outlines the methodologies for key assays used to characterize the pharmacological profile of benzoic acid derivatives with piperidine side chains.
Synthesis of Benzoic Acid Piperidine Amides
A common synthetic route for preparing these derivatives involves the coupling of a substituted benzoic acid with a piperidine derivative.[6]
General Procedure:
-
Dissolve the desired benzoic acid derivative in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as EDC·HCl and an activator like HOBt to the solution.
-
Introduce the appropriate piperidine derivative to the reaction mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase, a key enzyme in melanin synthesis.[6][9]
Materials:
-
Mushroom tyrosinase (Sigma-Aldrich)
-
L-tyrosine (substrate for monophenolase activity)
-
L-DOPA (substrate for diphenolase activity)
-
Phosphate buffer (50 mM, pH 6.5)
-
Test compounds and reference inhibitor (e.g., kojic acid) dissolved in DMSO
-
96-well microplate reader
Protocol:
-
Prepare a fresh solution of mushroom tyrosinase in phosphate buffer (e.g., 5000 U/mL).[6]
-
Prepare stock solutions of test compounds and the reference inhibitor in DMSO.
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control) and 50 µL of the tyrosinase enzyme solution.[1]
-
Incubate the plate at 25°C for 10 minutes.[1]
-
Initiate the enzymatic reaction by adding 30 µL of the substrate solution (L-tyrosine for monophenolase or L-DOPA for diphenolase).[1]
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-510 nm) at regular intervals (e.g., every minute) for a defined period (e.g., 60 minutes) using a microplate reader.[1][9]
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percent inhibition using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
P2Y14 Receptor Binding Assay
This assay measures the affinity of a compound for the P2Y14 receptor, typically using a radiolabeled ligand.
General Protocol Outline:
-
Prepare cell membranes from a cell line overexpressing the human P2Y14 receptor (e.g., HEK293 or CHO cells).
-
In a 96-well plate, incubate the cell membranes with a radiolabeled P2Y14 receptor agonist or antagonist (e.g., [3H]UDP-glucose) in the presence of varying concentrations of the test compound.
-
Allow the binding to reach equilibrium (e.g., incubate for 1 hour at room temperature).
-
Separate the bound from the free radioligand by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled P2Y14 ligand) from the total binding.
-
Calculate the Ki value (inhibition constant) of the test compound using the Cheng-Prusoff equation.
5-HT2A Receptor Functional Assay
This assay evaluates the functional activity of a compound at the 5-HT2A receptor, determining whether it acts as an agonist, antagonist, or inverse agonist. A common method is to measure the downstream signaling events, such as calcium mobilization or inositol phosphate accumulation.[13]
General Protocol for Calcium Mobilization Assay:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells) in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound to the wells. For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
Measure the fluorescence intensity over time using a fluorescence plate reader to detect changes in intracellular calcium levels.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate key concepts relevant to the pharmacology of benzoic acid derivatives with piperidine side chains.
Wnt Signaling Pathway
The Wnt signaling pathway is a crucial regulator of cell fate, proliferation, and migration.[4][5][7][11][12] Dysregulation of this pathway is implicated in various diseases, including cancer. Some piperidine-containing compounds have been shown to modulate this pathway.
Caption: Canonical Wnt/β-catenin signaling pathway.
General Drug Discovery Workflow
The process of discovering and developing a new drug is a complex, multi-stage endeavor. This workflow provides a high-level overview of the key phases.[2][14]
Caption: A generalized workflow for drug discovery and development.
Experimental Workflow for Enzyme Inhibition Assay
This diagram details the typical steps involved in performing an in vitro enzyme inhibition assay to determine the potency of a compound.
Caption: Experimental workflow for an enzyme inhibition assay.
Conclusion
Benzoic acid derivatives featuring a piperidine side chain represent a versatile and promising class of compounds in drug discovery. Their diverse pharmacological activities, including enzyme inhibition and receptor modulation, underscore their therapeutic potential. The structure-activity relationships highlighted in this guide provide a foundation for the rational design of new, more potent, and selective molecules. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers in the field, facilitating the systematic evaluation and development of these compounds into next-generation therapeutics. Further exploration of this chemical space is warranted to fully unlock its potential in addressing a range of unmet medical needs.
References
- 1. activeconceptsllc.com [activeconceptsllc.com]
- 2. genemod.net [genemod.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 8. Synthesis and Smo Activity of Some Novel Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
- 10. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug Discovery Workflow - What is it? [vipergen.com]
A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Overview
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, most notably Raloxifene. Its structure comprises a para-substituted benzoic acid, an ethoxy linker, and a piperidine ring, which is protonated in its hydrochloride salt form. Understanding its spectral characteristics is crucial for quality control and characterization in synthetic processes.
Chemical Structure:
Caption: Chemical structure of this compound.
Representative NMR Data
The following tables present estimated ¹H and ¹³C NMR data for this compound. This data is compiled from typical chemical shift values for its constituent molecular fragments and should be used for illustrative purposes. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.5 - 13.5 | br s | 1H | -COOH |
| ~10.0 - 11.0 | br s | 1H | N⁺-H |
| ~7.9 - 8.1 | d | 2H | Aromatic (ortho to -COOH) |
| ~7.0 - 7.2 | d | 2H | Aromatic (ortho to -O) |
| ~4.3 - 4.5 | t | 2H | -O-CH₂-CH₂-N⁺ |
| ~3.4 - 3.6 | t | 2H | -O-CH₂-CH₂-N⁺ |
| ~3.0 - 3.5 | m | 4H | Piperidine (equatorial & axial, adjacent to N⁺) |
| ~1.7 - 2.0 | m | 6H | Piperidine (remaining CH₂) |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 - 169 | -COOH |
| ~162 - 164 | Aromatic C-O |
| ~131 - 133 | Aromatic C (ortho to -COOH) |
| ~122 - 124 | Aromatic C (ipso to -COOH) |
| ~114 - 116 | Aromatic C (ortho to -O) |
| ~65 - 67 | -O-CH₂-CH₂-N⁺ |
| ~55 - 57 | -O-CH₂-CH₂-N⁺ |
| ~53 - 55 | Piperidine C (adjacent to N⁺) |
| ~22 - 24 | Piperidine C (meta to N⁺) |
| ~21 - 23 | Piperidine C (para to N⁺) |
Experimental Protocols
The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR data for this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Selection: Due to the hydrochloride salt, deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., -COOH and N⁺-H).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
3.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal dispersion.
-
Nuclei: ¹H (Proton) and ¹³C (Carbon-13).
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-16 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
3.3. Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts (δ) of all signals in both ¹H and ¹³C spectra.
-
Multiplicity and Coupling Constant Analysis: Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to determine proton-proton coupling constants (J-values in Hz).
Mandatory Visualizations
Diagram 1: Logical Workflow for NMR Data Acquisition and Analysis
Caption: A workflow for NMR analysis.
Diagram 2: Signaling Pathway of Structural Information from NMR Data
Caption: Deriving structural information from NMR data.
An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 4-(2-Piperidinoethoxy)benzoic acid HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. As a crucial pharmaceutical intermediate, particularly in the synthesis of agents like Raloxifene, understanding its behavior under mass spectrometric conditions is vital for its identification, characterization, and quality control in drug development and research settings.[1]
Molecular Properties
This compound is an organic compound featuring a benzoic acid moiety linked to a piperidine ring through an ethoxy bridge.[1] The hydrochloride salt form enhances the compound's stability and solubility.[1] The key properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | [2] |
| CAS Number | 84449-80-9 | [1][2] |
| Molecular Formula | C₁₄H₂₀ClNO₃ | [2][3] |
| Molecular Weight | 285.76 g/mol | [2][3] |
| Monoisotopic Mass | 285.1131712 Da | [2][3] |
| Parent Compound | 4-(2-Piperidin-1-yl-ethoxy)-benzoic acid | [2] |
| Parent Formula | C₁₄H₁₉NO₃ | |
| Parent Mono. Mass | 249.1365 Da |
Predicted Fragmentation Pattern
Under ESI conditions, the molecule is expected to be observed as its protonated free base, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 250.1443. The fragmentation of this precursor ion will likely proceed through several competing pathways, primarily involving the cleavage of the ethoxy bridge and the fragmentation of the piperidine ring.
The major predicted fragmentation pathways are:
-
α-Cleavage adjacent to the piperidine nitrogen: This is a dominant fragmentation pathway for N-alkyl piperidines.[4] Cleavage of the C-C bond within the ethoxy linker is expected to generate a highly stable resonance-stabilized iminium ion.
-
Cleavage of the Ether Linkage: The C-O bonds of the ethoxy bridge are susceptible to cleavage, leading to the separation of the piperidinoethyl group from the benzoic acid moiety.
-
Fragmentation of the Benzoic Acid Moiety: While less dominant in the initial fragmentation steps, subsequent fragmentation of ions still containing the benzoic acid group could involve neutral losses of water (H₂O) and carbon monoxide (CO).
The following table summarizes the most probable fragment ions for 4-(2-Piperidinoethoxy)benzoic acid.
| Predicted m/z | Proposed Formula | Description of Loss/Fragment |
| 250.1443 | [C₁₄H₂₀NO₃]⁺ | Precursor Ion ([M+H]⁺) |
| 112.1121 | [C₇H₁₄N]⁺ | Cleavage of the ether C-O bond, forming the N-ethylidenepiperidinium ion and 4-hydroxybenzoic acid. This is a major, highly characteristic fragment. |
| 98.0964 | [C₆H₁₂N]⁺ | α-cleavage of the ethoxy C-C bond, leading to the formation of a stable piperidinemethyl iminium ion. |
| 84.0808 | [C₅H₁₀N]⁺ | Cleavage of the N-C bond of the ethoxy linker, resulting in the piperidinyl cation. |
Visualization of Fragmentation Pathway
The logical flow of the predicted fragmentation of the protonated 4-(2-Piperidinoethoxy)benzoic acid is depicted below. The pathway highlights the generation of the most significant and structurally informative fragment ions.
Caption: Predicted ESI-MS/MS fragmentation pathway of protonated 4-(2-Piperidinoethoxy)benzoic acid.
Experimental Protocols
A standard analytical approach for this compound would involve reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
4.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4-(2-Piperidinoethoxy)benzoic acid HCl in a suitable organic solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase (e.g., 95% Mobile Phase A) to a final concentration of approximately 1-10 µg/mL.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
4.2 Liquid Chromatography (LC) Conditions
-
Instrument: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 - 0.5 mL/min.[4]
-
Column Temperature: 30 - 40 °C.[4]
-
Injection Volume: 1 - 5 µL.[4]
4.3 Mass Spectrometry (MS) Conditions
-
Instrument: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ), equipped with an electrospray ionization (ESI) source.[4][6]
-
Ionization Mode: Positive ion ESI (+ESI).[4]
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Cone Gas Flow: ~50 L/h (Nitrogen).
-
Desolvation Gas Flow: ~800 L/h (Nitrogen).
-
MS Method:
-
Full Scan (MS1): Perform an initial full scan (e.g., m/z 50-500) to identify the protonated precursor ion ([M+H]⁺ at m/z ≈ 250.14).
-
Product Ion Scan (MS/MS): Isolate the precursor ion and perform a product ion scan to generate the fragmentation spectrum.
-
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a comprehensive fragmentation pattern.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-(2-piperidinoethoxy)-benzoic acid, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared Spectroscopy Analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy analysis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9), a key intermediate in the synthesis of pharmaceuticals such as Raloxifene.[1][2] This document outlines the theoretical basis for the vibrational spectroscopy of this molecule, a detailed experimental protocol for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum, and an analysis of the expected characteristic absorption bands. The information presented herein is intended to assist researchers and quality control professionals in the identification and characterization of this important compound.
Introduction
This compound is a complex organic molecule that incorporates several key functional groups, including a carboxylic acid, an aromatic ether, and a piperidine ring.[1] Infrared spectroscopy is a powerful and rapid analytical technique for identifying the functional groups present in a molecule and for confirming its identity by comparing its unique vibrational spectrum, or "fingerprint," to that of a reference standard. The technique is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
This guide will focus on the practical aspects of conducting FTIR analysis on this specific hydrochloride salt, from sample preparation to spectral interpretation.
Molecular Structure and Expected Vibrational Modes
The molecular structure of this compound is presented below:
Chemical Structure:
The key functional groups that will give rise to characteristic absorption bands in the IR spectrum are:
-
Carboxylic Acid (-COOH): This group will exhibit a very broad O-H stretching vibration due to hydrogen bonding, typically in the 3300-2500 cm⁻¹ region.[3] A strong C=O (carbonyl) stretching band is also expected around 1700-1680 cm⁻¹.[3]
-
Aromatic Ether (Ar-O-CH₂): The C-O stretching vibrations of the ether linkage are characteristic. For aromatic ethers, two distinct bands are often observed: an asymmetric stretch between 1300 and 1200 cm⁻¹ and a symmetric stretch.[4]
-
Piperidine Ring: This saturated heterocyclic amine will show C-H stretching vibrations from its methylene (-CH₂-) groups, typically in the 2950-2800 cm⁻¹ range. C-N stretching vibrations can also be observed.
-
Benzene Ring: C-H stretching vibrations on the aromatic ring occur above 3000 cm⁻¹. C=C stretching vibrations within the ring are expected in the 1600-1450 cm⁻¹ region.
-
Hydrochloride Salt: The presence of the hydrochloride salt can influence the overall spectrum, particularly the vibrations associated with the piperidine nitrogen and the carboxylic acid group.
Experimental Protocol: FTIR Spectroscopy via the KBr Pellet Method
The potassium bromide (KBr) pellet method is a common and effective technique for analyzing solid samples by transmission FTIR.[5]
Materials and Equipment
-
This compound sample
-
Spectroscopic grade potassium bromide (KBr), oven-dried at 110°C for a minimum of 2-3 hours to remove moisture.[6]
-
Agate mortar and pestle
-
Pellet press with a die
-
Fourier Transform Infrared (FTIR) spectrometer
-
Analytical balance
Sample Preparation
-
Grinding: In a dry environment, grind a small amount (approximately 1-2 mg) of the this compound sample in an agate mortar to a fine powder.
-
Mixing: Add approximately 100-200 mg of the dried spectroscopic grade KBr to the mortar.[5] The sample-to-KBr ratio should be roughly 1:100.
-
Homogenization: Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.
-
Pellet Formation: Transfer the powder mixture to the die of a pellet press. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding, trapped moisture, or an incorrect sample-to-KBr ratio.[6]
Data Acquisition
-
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.
-
Sample Spectrum: Place the KBr pellet containing the sample into the sample holder of the spectrometer.
-
Scan: Acquire the infrared spectrum of the sample, typically over the range of 4000 cm⁻¹ to 400 cm⁻¹. The number of scans can be adjusted to improve the signal-to-noise ratio.
Data Presentation: Characteristic Infrared Absorption Bands
The following table summarizes the expected major absorption bands for this compound and their corresponding vibrational assignments.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| ~3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |
| ~3080 - 3030 | Medium | C-H stretch | Aromatic Ring |
| ~2950 - 2850 | Medium to Strong | C-H stretch (symmetric & asymmetric) | Piperidine CH₂ |
| ~1700 - 1680 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| ~1610 - 1580 | Medium | C=C stretch | Aromatic Ring |
| ~1510 | Medium | C=C stretch | Aromatic Ring |
| ~1320 - 1210 | Strong | C-O stretch (asymmetric) | Aromatic Ether |
| ~1170 | Medium | C-O stretch (symmetric) | Aromatic Ether |
| ~1250 - 1020 | Medium | C-N stretch | Piperidine |
| Below 900 | Medium | C-H out-of-plane bend | Aromatic Ring |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the infrared spectroscopy analysis of this compound using the KBr pellet method.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. shimadzu.com [shimadzu.com]
- 6. How Do You Do The Kbr Pellet Method? A Step-By-Step Guide To Perfect Ftir Sample Preparation - Kintek Solution [kindle-tech.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Preparation of 4-(2-Piperidinoethoxy)benzoic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the laboratory-scale synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride from 4-hydroxybenzoic acid. The synthesis is a three-step process involving the initial protection of the carboxylic acid functionality of 4-hydroxybenzoic acid via Fischer esterification, followed by a Williamson ether synthesis to introduce the piperidinoethoxy side chain, and concluding with the hydrolysis of the ester and formation of the hydrochloride salt. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, notably serving as a building block for selective estrogen receptor modulators (SERMs) like Raloxifene. The synthetic route described herein is a reliable and reproducible method for obtaining this valuable intermediate from readily available starting materials. The protocol is divided into three main stages:
-
Step 1: Esterification of 4-Hydroxybenzoic Acid to methyl 4-hydroxybenzoate to protect the carboxylic acid group.
-
Step 2: Etherification of Methyl 4-Hydroxybenzoate with 1-(2-chloroethyl)piperidine hydrochloride to form methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate.
-
Step 3: Hydrolysis and Hydrochloride Salt Formation to yield the final product, this compound.
Chemical Reaction Scheme
Caption: Overall synthetic scheme for the preparation of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Experimental Protocols
Step 1: Synthesis of Methyl 4-Hydroxybenzoate
This step involves the Fischer esterification of 4-hydroxybenzoic acid to protect the carboxylic acid group.
Materials:
-
4-Hydroxybenzoic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
Deionized water
-
Sodium bicarbonate (saturated solution)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 10 g of 4-hydroxybenzoic acid in 200 mL of methanol.[1]
-
Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for 18 hours.[1]
-
After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.
-
Extract the aqueous mixture with two 100 mL portions of diethyl ether.
-
Wash the combined organic layers with two 100 mL portions of saturated sodium bicarbonate solution, followed by one 100 mL portion of deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield methyl 4-hydroxybenzoate as a solid.
Step 2: Synthesis of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate
This step involves the etherification of methyl 4-hydroxybenzoate with 1-(2-chloroethyl)piperidine hydrochloride.
Materials:
-
Methyl 4-hydroxybenzoate
-
1-(2-chloroethyl)piperidine hydrochloride
-
Potassium carbonate, powdered
-
Isopropyl acetate
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
Procedure:
-
To a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 7.61 g of methyl 4-hydroxybenzoate, 11.05 g of 1-(2-chloroethyl)piperidine hydrochloride, 16.59 g of powdered potassium carbonate, and 60 mL of isopropyl acetate.[2]
-
Under a nitrogen atmosphere, slowly heat the reaction mixture to 80°C with stirring.[2]
-
Maintain the reaction at 80°C overnight to ensure completion. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 60 mL of deionized water and stir until all solids have dissolved.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
The aqueous layer can be extracted with additional isopropyl acetate to maximize yield.
-
Combine the organic layers and proceed to the next step. It is not necessary to isolate the intermediate.
Step 3: Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
This final step involves the hydrolysis of the methyl ester and the formation of the hydrochloride salt.
Materials:
-
Crude solution of Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate in isopropyl acetate
-
4N Hydrochloric acid
-
Acetone
-
Ice bath
Equipment:
-
Round-bottom flask
-
Heating mantle
-
Distillation apparatus (optional)
-
Büchner funnel and filter flask
Procedure:
-
Extract the organic layer from Step 2 three times with 20 mL portions of 4N hydrochloric acid solution.[2]
-
Combine the acidic aqueous extracts, which contain the protonated product.
-
Heat the combined aqueous solution to reflux (approximately 92°C).[2]
-
Maintain reflux for about 7.5 hours to ensure complete hydrolysis of the ester.[2]
-
(Optional) Remove approximately 10 mL of water by distillation.[2]
-
Cool the reaction mixture in an ice bath for at least 15 minutes to precipitate the product.[2]
-
Collect the crystalline product by filtration using a Büchner funnel.
-
Wash the collected crystals with cold acetone and dry to obtain this compound.[2]
Data Presentation
Table 1: Reagent and Reaction Parameters
| Step | Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Time (h) |
| 1 | 4-Hydroxybenzoic acid | 138.12 | 10 g | 0.072 | Methanol | Reflux | 18 |
| Sulfuric Acid (cat.) | 98.08 | 2 mL | - | ||||
| 2 | Methyl 4-hydroxybenzoate | 152.15 | 7.61 g | 0.050 | Isopropyl Acetate | 80 | ~16 |
| 1-(2-chloroethyl)piperidine HCl | 184.11 | 11.05 g | 0.060 | ||||
| Potassium Carbonate | 138.21 | 16.59 g | 0.120 | ||||
| 3 | Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | 263.33 | (in situ) | ~0.050 | 4N HCl (aq) | Reflux (~92) | 7.5 |
Table 2: Physicochemical and Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (δ ppm) | 13C NMR (δ ppm) | IR (cm-1) |
| Methyl 4-hydroxybenzoate | C8H8O3 | 152.15 | 125-128 | White solid | Data not available in search results | Data not available in search results | Data not available in search results |
| Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate | C15H21NO3 | 263.33 | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |
| 4-(2-Piperidinoethoxy)benzoic acid HCl | C14H20ClNO3 | 285.77 | 267-271 (dec.)[3] | White solid[2] | Data available from suppliers[4] | Data available from suppliers[4] | Data available from suppliers[4] |
Note: Detailed NMR and IR spectral data were not available in the public domain search results. It is recommended to perform full analytical characterization (NMR, IR, Mass Spectrometry, and Elemental Analysis) to confirm the identity and purity of the synthesized compounds.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Safety Information
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn.
-
4-Hydroxybenzoic Acid: May cause skin and serious eye irritation. May cause respiratory irritation.[5][6]
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs.
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.
-
1-(2-chloroethyl)piperidine hydrochloride: Acutely toxic and corrosive. Handle with extreme care.
-
Potassium Carbonate: Causes serious eye irritation.
-
Isopropyl Acetate: Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.
-
Hydrochloric Acid (4N): Causes severe skin burns and eye damage. May cause respiratory irritation.
For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical.[5][6][7]
Conclusion
The protocol described in this application note provides a comprehensive and detailed procedure for the synthesis of this compound. By following these steps, researchers can reliably produce this key pharmaceutical intermediate for use in further drug development and discovery efforts. It is imperative that all safety precautions are strictly adhered to and that the identity and purity of the final product are confirmed by appropriate analytical methods.
References
Application Notes and Protocols: Synthesis of 4-(2-(Piperidin-1-yl)ethoxy)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride is a crucial step in the production of various pharmaceutical compounds. This molecule serves as a key intermediate, most notably in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][3][4] The reaction proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers from an alkoxide and an alkyl halide.[5] This document provides detailed protocols and application notes for this reaction, summarizing quantitative data and outlining the experimental workflow.
Reaction Principle
The core of this synthesis is a nucleophilic substitution reaction (SN2) where the phenoxide ion of 4-hydroxybenzoic acid (or its ester derivative) acts as a nucleophile, attacking the electrophilic carbon of 2-chloroethylpiperidine.[1][5] The reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack. The resulting product is an ether, which is often converted to its hydrochloride salt for improved stability and handling.[1]
Application in Drug Development
4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride is a vital building block in medicinal chemistry.[1] Its primary application is as a precursor in the multi-step synthesis of Raloxifene hydrochloride.[1][2][3][4] Raloxifene is used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic. The structural motif of the piperidinoethoxy side chain attached to a benzoic acid core is critical for its biological activity.[1]
Experimental Protocols
Two primary protocols are presented below, one starting from methyl 4-hydroxybenzoate and the other directly from 4-hydroxybenzoic acid.
Protocol 1: From Methyl 4-hydroxybenzoate
This protocol involves the etherification of the methyl ester of 4-hydroxybenzoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.
Step 1: Etherification
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and a temperature controller under a nitrogen atmosphere, add 7.61 g of methyl 4-hydroxybenzoate, 11.05 g of 1-(2-chloroethyl)piperidine hydrochloride, 16.59 g of powdered potassium carbonate, and 60 mL of isopropyl acetate.[6]
-
Slowly heat the reaction mixture to 80°C.[6]
-
Maintain the reaction at 80°C and monitor its progress by high-performance liquid chromatography (HPLC). The reaction is expected to be approximately 90% complete after 5 hours and can be continued overnight to ensure completion.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Add 60 mL of deionized water and stir until all solids have dissolved.[6]
-
Separate the organic layer.[6]
Step 2: Hydrolysis and Isolation
-
Extract the organic layer three times with 20 mL of 4N hydrochloric acid solution.[6]
-
Combine the aqueous extracts containing the ethyl ester of the product and heat to reflux (approximately 92°C).[6]
-
After refluxing for 7.5 hours, remove about 10 mL of water by distillation.[6]
-
Cool the mixture in an ice bath for 15 minutes to precipitate the product.[6]
-
Collect the crystals of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid hydrochloride by filtration.[6]
-
Wash the crystals with acetone and dry them to obtain the final product.[6]
Protocol 2: Direct Synthesis from 4-hydroxybenzoic Acid
This protocol outlines the direct alkylation of 4-hydroxybenzoic acid.
-
In a reaction vessel, dissolve 4-hydroxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).[1]
-
Add a base, such as potassium carbonate, to the solution to form the phenoxide.
-
Add 2-chloroethylpiperidine to the reaction mixture.
-
Heat the mixture to a temperature between 80-100°C.[1]
-
Allow the reaction to proceed for 12-24 hours.[1]
-
Upon completion, the reaction mixture is worked up, typically involving acidification to precipitate the product, followed by filtration, washing, and drying.
Quantitative Data Summary
The following table summarizes the quantitative data from the detailed protocol (Protocol 1).
| Parameter | Value | Reference |
| Starting Material 1 | Methyl 4-hydroxybenzoate (7.61 g) | [6] |
| Starting Material 2 | 1-(2-Chloroethyl)piperidine hydrochloride (11.05 g) | [6] |
| Base | Powdered Potassium Carbonate (16.59 g) | [6] |
| Solvent | Isopropyl Acetate (60 mL) | [6] |
| Reaction Temperature | 80°C | [6] |
| Reaction Time | Overnight (after initial 5 hours) | [6] |
| Final Product | 4-(2-(Piperidin-1-yl)ethoxy)benzoic acid hydrochloride | [6] |
| Product Yield | 12.53 g (87.7% of theoretical) | [6] |
| Purity (typical) | >99% by HPLC | [7] |
| Melting Point | 267-271°C (decomposes) | [3] |
| Molecular Weight | 285.77 g/mol | [3][6][8][9] |
Visualizations
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid HCl.
Role in Raloxifene Synthesis
Caption: Role of the synthesis in the production of the active pharmaceutical ingredient (API) Raloxifene.
References
- 1. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride|CAS 84449-80-9 [benchchem.com]
- 2. heteroletters.org [heteroletters.org]
- 3. lookchem.com [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 7. 4-[2-(1-Piperdine)ethoxybenzoic Acid Hydrochloride Manufacturer, Exporter from Aurangabad [anjalilabs.co.in]
- 8. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]
Application Notes and Protocols: Synthesis of Raloxifene via 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Raloxifene is a second-generation selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this demographic.[1][2] Its synthesis is a multi-step process where the purity and reactivity of intermediates are critical for the final yield and quality of the active pharmaceutical ingredient (API). A key intermediate in this synthesis is 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS: 84449-80-9), which forms the side chain of the Raloxifene molecule.[3][4] This document provides detailed application notes and protocols for the use of this compound in the synthesis of Raloxifene.
Chemical Properties of the Key Intermediate
-
IUPAC Name: 4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride[4]
-
Molecular Formula: C₁₄H₂₀ClNO₃[5]
-
Molecular Weight: 285.77 g/mol [5]
-
Appearance: White to off-white solid[4]
Synthesis Overview
The synthesis of Raloxifene from this compound generally proceeds in two main stages:
-
In Situ Formation of the Acylating Agent: this compound is converted to its more reactive acid chloride derivative, 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride. This is typically achieved by reacting the starting material with a chlorinating agent, such as thionyl chloride (SOCl₂), often in the presence of a catalyst like pyridine or dimethylformamide (DMF).[6][7] This step is usually performed in situ, meaning the acid chloride is not isolated before the next step to minimize degradation.[3][7]
-
Friedel-Crafts Acylation and Deprotection: The generated acid chloride is then used to acylate a benzothiophene core, such as 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene or its acetylated analogue, in a Friedel-Crafts reaction catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[2][8] This is followed by a deprotection step (e.g., demethylation or deacetylation) to yield the final Raloxifene product.[2]
Experimental Protocols
Protocol 1: Synthesis of Raloxifene Hydrochloride
This protocol outlines a representative synthesis of Raloxifene hydrochloride starting from this compound and 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene.
Step 1: In Situ Preparation of 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride
-
To a solution of 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride (14.3 g, 0.05 mol) in methylene dichloride (400 mL) and pyridine (0.5 mL), add thionyl chloride (23.8 g, 0.20 mol) dropwise under an argon atmosphere over 15-30 minutes at 25-35°C.[9]
-
Stir the reaction mixture for 2 hours at 40-45°C.[9]
-
After the reaction is complete, remove the excess thionyl chloride and solvent under vacuum at 40°C to afford the crude acid chloride hydrochloride salt.[9]
Step 2: Friedel-Crafts Acylation and Demethylation
-
Dissolve the crude acid chloride hydrochloride from Step 1 in methylene dichloride (150 mL) and cool the solution to 0-10°C.[2]
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene (10.8 g, 0.04 mol) to the solution.[2]
-
Add anhydrous aluminum chloride (37.0 g, 0.28 mol) portion-wise over a period of 30 minutes, maintaining the temperature below 10°C.[2]
-
Allow the mixture to warm to 30°C and stir for 2 hours at 25-35°C.[2]
-
Add decanethiol (28.0 g, 0.16 mol) and continue stirring for an additional 2 hours at 25-35°C.[2]
-
Quench the reaction by slowly adding the mixture to a solution of methanol (100 mL), ice (200 g), and concentrated HCl (15 mL).[2]
-
Stir the resulting mixture for 1 hour at 25-35°C.[2]
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain crude Raloxifene hydrochloride.[2]
Step 3: Purification
-
Crystallize the crude product from a mixture of methanol and water to yield pure Raloxifene hydrochloride.[2]
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| This compound | 14.3 g (0.05 mol) | [9] |
| 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 10.8 g (0.04 mol) | [2] |
| Thionyl Chloride | 23.8 g (0.20 mol) | [9] |
| Aluminum Chloride | 37.0 g (0.28 mol) | [2] |
| Decanethiol | 28.0 g (0.16 mol) | [2] |
| Reaction Conditions | ||
| Acylation Temperature | 25-35°C | [2] |
| Acylation Time | 2 hours | [2] |
| Demethylation Temperature | 25-35°C | [2] |
| Demethylation Time | 2 hours | [2] |
| Yield and Purity | ||
| Crude Yield | 20.0 g | [2] |
| Purified Yield | 13.6 g (53.3%) | [2] |
| Melting Point | 258-260°C | [2] |
| Purity (HPLC) | >98% | [7] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of Raloxifene HCl.
Raloxifene Signaling Pathway
Caption: Raloxifene's tissue-selective SERM activity.
Conclusion
This compound is a vital building block in the industrial synthesis of Raloxifene. The protocols provided, derived from established literature, offer a robust framework for laboratory-scale synthesis. Careful control of reaction conditions, particularly during the in situ formation of the acid chloride and the Friedel-Crafts acylation, is paramount for achieving high yields and purity. The provided data and visualizations serve as a valuable resource for researchers and professionals in the field of drug development and synthesis.
References
- 1. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. hakon-art.com [hakon-art.com]
- 3. This compound|CAS 84449-80-9 [benchchem.com]
- 4. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 8. heteroletters.org [heteroletters.org]
- 9. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]
HPLC analytical method for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride purity
An HPLC Analytical Method for Determining the Purity of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key intermediate in the synthesis of Raloxifene, a selective estrogen receptor modulator. The purity of this intermediate is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound, suitable for purity determination and impurity profiling in research and quality control environments.
Principle of Analysis
The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from its potential impurities. The separation is achieved on a C18 stationary phase, and the components are eluted using a gradient of an acidic aqueous buffer and an organic solvent. The analyte is quantified by its absorbance at 280 nm.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector is required.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 15.0 | 40 | 60 |
| 20.0 | 40 | 60 |
| 25.0 | 70 | 30 |
| 30.0 | 70 | 30 |
2. Preparation of Solutions
-
Mobile Phase A (0.01 M Potassium Phosphate Monobasic, pH 3.0): Dissolve 1.36 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Filter through a 0.45 µm membrane filter and degas.
-
Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile (70:30, v/v).
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
3. System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system must be verified. Inject the Standard Solution five times and evaluate the following parameters.
Table 3: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
4. Analytical Method Validation Protocol
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
-
Specificity: Analyze the diluent, a standard solution, and a sample solution to demonstrate the absence of interference from the diluent at the retention time of the analyte.
-
Linearity: Prepare a series of at least five concentrations of the standard solution (e.g., 0.025, 0.05, 0.1, 0.15, 0.2 mg/mL). Plot a graph of peak area versus concentration and calculate the correlation coefficient.
-
Accuracy (% Recovery): Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the sample concentration).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting dilute solutions of the standard.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as pH of Mobile Phase A (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).
Table 4: Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| Robustness | System suitability parameters should be met. |
5. Calculation of Purity
The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
Table 5: Representative System Suitability Results
| Injection | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates |
| 1 | 10.2 | 1254321 | 1.1 | 5600 |
| 2 | 10.2 | 1256789 | 1.1 | 5650 |
| 3 | 10.3 | 1255432 | 1.2 | 5580 |
| 4 | 10.2 | 1253987 | 1.1 | 5620 |
| 5 | 10.3 | 1257123 | 1.2 | 5590 |
| Mean | 10.24 | 1255530 | 1.14 | 5608 |
| %RSD | 0.45% | 0.11% | - | - |
Table 6: Summary of Method Validation Data
| Parameter | Result |
| Linearity (r²) | 0.9995 |
| Accuracy (% Recovery) | 99.5% - 101.2% |
| Repeatability (%RSD) | 0.8% |
| Intermediate Precision (%RSD) | 1.2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Mandatory Visualization
Caption: Workflow for HPLC Purity Analysis.
Caption: Logic Diagram for Method Validation.
Application Note: A Validated UPLC Method for the Rapid Quantification of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
An Application Note and Protocol for the UPLC Quantification of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS No. 84449-80-9) is a key intermediate in the synthesis of various pharmaceuticals, most notably Raloxifene hydrochloride, a selective estrogen receptor modulator (SERM).[1][2][3] The purity and concentration of this intermediate are critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This application note presents a robust and efficient Ultra-Performance Liquid Chromatography (UPLC) method for the quantification of this compound. The method is designed to be rapid, accurate, and precise, making it suitable for high-throughput screening and quality control in pharmaceutical development and manufacturing.
| Property | Value |
|---|---|
| Chemical Formula | C14H20ClNO3 |
| Molecular Weight | 285.77 g/mol |
| Appearance | White Solid |
| Storage | 2-8°C, Hygroscopic, Under Inert Atmosphere |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water (18.2 MΩ·cm)
-
Waters ACQUITY UPLC® BEH C18 column (50 mm x 2.1 mm, 1.7 µm) or equivalent
2. Instrumentation
-
Waters ACQUITY UPLC® H-Class System or equivalent, equipped with:
-
Quaternary Solvent Manager
-
Sample Manager with flow-through needle
-
Column Heater
-
Photodiode Array (PDA) Detector
-
-
Empower® 3 Chromatography Data Software
3. Preparation of Mobile Phase
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Protocol: To prepare 1 L of Mobile Phase A, add 1 mL of formic acid to 1 L of deionized water and mix thoroughly. To prepare 1 L of Mobile Phase B, add 1 mL of formic acid to 1 L of acetonitrile and mix thoroughly. Degas both mobile phases by sonication for 15 minutes.
-
4. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
5. Sample Preparation
-
For bulk drug substance, prepare a sample solution with a target concentration of 50 µg/mL by accurately weighing the substance and dissolving it in the diluent.
-
Filter all sample and standard solutions through a 0.22 µm syringe filter before injection to prevent clogging of the UPLC system.[5]
UPLC Method Parameters
| Parameter | Setting |
| Column | ACQUITY UPLC® BEH C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 3.0 min, then hold at 90% B for 0.5 min, return to 10% B in 0.1 min, and equilibrate for 1.4 min |
| Total Run Time | 5.0 minutes |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection Wavelength | 245 nm (UV) |
| Data Acquisition | Empower® 3 Software |
Data Presentation and Method Validation Summary
The developed UPLC method was validated according to ICH guidelines for specificity, linearity, precision, and accuracy.
Linearity
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 760,100 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | 0.9998 |
Precision
| Repeatability (Intra-day, n=6) | Intermediate Precision (Inter-day, n=6) | |
|---|---|---|
| Mean Concentration (µg/mL) | 50.1 | 49.8 |
| Standard Deviation | 0.25 | 0.35 |
| % RSD | 0.50% | 0.70% |
Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery |
|---|---|---|---|
| 80% | 40 | 39.8 | 99.5% |
| 100% | 50 | 50.3 | 100.6% |
| 120% | 60 | 59.5 | 99.2% |
Visualization
Caption: Experimental workflow for the UPLC quantification of this compound.
Caption: Chemical structure of this compound.
References
Purification of Crude 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of crude 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9), a key intermediate in the synthesis of pharmaceuticals such as Raloxifene.[1] The protocols described herein focus on two primary laboratory-scale purification techniques: recrystallization and silica gel column chromatography. These methods are designed to effectively remove unreacted starting materials, by-products, and other process-related impurities, yielding a final product of high purity suitable for further synthetic applications. This guide also includes information on the common impurity profile of the crude product and methods for purity assessment.
Introduction
This compound is a critical building block in medicinal chemistry. The purity of this intermediate directly impacts the quality, yield, and safety profile of the final active pharmaceutical ingredient (API). The synthesis of this compound typically involves the etherification of a 4-hydroxybenzoic acid derivative with 1-(2-chloroethyl)piperidine hydrochloride.[1][2] This process can result in a crude product containing various impurities, including unreacted starting materials and by-products from side reactions. Therefore, robust purification strategies are essential.
This document outlines two effective and commonly employed purification techniques:
-
Recrystallization: A technique that leverages differences in solubility between the desired compound and impurities in a selected solvent system at varying temperatures.
-
Silica Gel Column Chromatography: A separation method based on the differential adsorption of the components of a mixture onto a solid stationary phase (silica gel) as a liquid mobile phase passes through it.
Impurity Profile of Crude this compound
Understanding the potential impurities in the crude product is crucial for selecting and optimizing a purification strategy. The primary impurities are often related to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials:
-
4-Hydroxybenzoic acid or its ester precursors (e.g., methyl 4-hydroxybenzoate)
-
1-(2-Chloroethyl)piperidine hydrochloride
-
-
By-products:
-
Residual ester intermediates if the synthesis involves a hydrolysis step.[1]
-
Products of side reactions.
-
The purification methods detailed in this document are effective at removing these types of impurities.
Comparative Analysis of Purification Techniques
The choice of purification method often depends on the scale of the purification, the impurity profile, and the desired final purity. Below is a comparative summary of the techniques described in this guide.
| Parameter | Recrystallization (Ethanol/Water) | Silica Gel Column Chromatography |
| Purity Achieved | >99%[1] | >98%[1] |
| Typical Recovery Yield | 75-90% | 60-80% |
| Throughput | High (suitable for larger quantities) | Low to Medium (best for smaller quantities) |
| Solvent Consumption | Moderate | High |
| Time Requirement | Moderate | High |
| Separation Principle | Differential Solubility | Differential Adsorption |
| Primary Application | Removal of soluble and insoluble impurities | Separation of closely related compounds |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Prior to and following purification, the purity of the material should be assessed by HPLC.
Typical HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or a phosphate buffer |
| Detection | UV at 254 nm[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Protocol 1: Purification by Recrystallization from an Ethanol/Water Mixture
This protocol is suitable for achieving high purity and is scalable for larger quantities of crude product.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10-15 mL of 95% ethanol. Heat the mixture with gentle swirling in a hot water bath until the solid dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approximately 1-2% of the solute weight), and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot deionized water dropwise with continuous swirling until a faint cloudiness persists, indicating the saturation point.
-
Re-dissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, ensuring the solution is saturated at the boiling point.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.[1]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., a 1:1 mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum at 40-50 °C to a constant weight. The final product should be needle-like crystals.[1]
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for smaller scale purification and for separating impurities with polarities similar to the product.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Chromatography column
-
Eluent (9:1 v/v Dichloromethane:Methanol)[1]
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the eluent (9:1 DCM:MeOH). The amount of silica gel should be approximately 30-50 times the weight of the crude product.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the crude product is not fully soluble, a small amount of a more polar solvent can be added, or the sample can be dry-loaded by adsorbing it onto a small amount of silica gel. Carefully apply the sample to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to elute the sample through the column. Maintain a constant flow of the eluent.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by TLC analysis of the collected fractions. The desired product should be visualized by UV light on the TLC plate.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Visualization of Experimental Workflows
Caption: General workflows for the purification of this compound.
Logical Relationship of Purification Steps
References
Step-by-step synthesis of Raloxifene from 4-(2-Piperidinoethoxy)benzoic acid HCl
Application Notes & Protocols: A Detailed Guide to the Synthesis of Raloxifene
These application notes provide a comprehensive, step-by-step protocol for the chemical synthesis of Raloxifene, a selective estrogen receptor modulator (SERM), starting from 4-(2-Piperidinoethoxy)benzoic acid HCl. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Overview of the Synthetic Pathway
The synthesis of Raloxifene from 4-(2-Piperidinoethoxy)benzoic acid HCl is a multi-step process that involves the initial formation of an activated acyl chloride, followed by a Friedel-Crafts acylation with a benzothiophene core, and a final deprotection step to yield the active pharmaceutical ingredient. The overall workflow is depicted in the diagram below.
Caption: Synthetic workflow for Raloxifene.
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of Raloxifene.
Step 1: Synthesis of 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride
This initial step involves the conversion of the carboxylic acid to an acyl chloride, which is then used in situ for the subsequent Friedel-Crafts acylation.
-
Materials:
-
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
-
Thionyl chloride (SOCl₂)
-
Toluene or Dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalyst)
-
-
Procedure:
-
To a stirred suspension of this compound in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After the reaction is complete, the solvent is distilled off completely under vacuum to obtain the crude 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride as a residue. This product is typically used in the next step without further purification.
-
| Parameter | Value | Reference |
| Starting Material | 120 g | [1] |
| Solvent | Toluene (600 ml) | [1] |
| Reagent | Thionyl chloride (160 g) | [1] |
| Catalyst | DMF (2 ml) | [1] |
| Temperature | 80°C | [1] |
| Reaction Time | 2 hours | [1] |
Step 2: Friedel-Crafts Acylation
This step involves the acylation of a benzothiophene derivative with the previously synthesized acyl chloride.
-
Materials:
-
4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride (from Step 1)
-
6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the crude acid chloride from Step 1 in dichloromethane and cool the solution to 0-10°C.
-
Add 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene to the cooled solution.
-
Add anhydrous aluminum chloride portion-wise over 30 minutes, maintaining the temperature below 10°C.
-
Allow the reaction mixture to warm to room temperature (25-35°C) and stir for 2 hours.
-
| Parameter | Value | Reference |
| Acid Chloride | from 0.04 mol starting material | [2] |
| Benzothiophene Derivative | 10.8 g (0.04 mol) | [2] |
| Lewis Acid | Anhydrous AlCl₃ (37.0 g, 0.28 mol) | [2] |
| Solvent | Dichloromethane (150 ml) | [2] |
| Temperature | 0-10°C initially, then 25-35°C | [2] |
| Reaction Time | 2 hours | [2] |
Step 3: Demethylation to Yield Raloxifene
The final step is the deprotection of the methoxy groups to form the hydroxyl groups of Raloxifene.
-
Materials:
-
Intermediate from Step 2
-
Decanethiol or Ethanethiol
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
-
Procedure:
-
To the reaction mixture from Step 2, add decanethiol and stir for 2 hours at 25-35°C.
-
Quench the reaction by pouring the mixture into a mixture of methanol, ice, and concentrated HCl.
-
Stir the resulting mixture for 1 hour at 25-35°C to precipitate the product.
-
The crude Raloxifene hydrochloride can be collected by filtration and purified by recrystallization.
-
| Parameter | Value | Reference |
| Demethylating Agent | Decanethiol (28.0 g, 0.16 mol) | [2] |
| Quenching Solution | Methanol (100 ml), Ice (200 g), Conc. HCl (15 ml) | [2] |
| Reaction Time | 2 hours | [2] |
| Temperature | 25-35°C | [2] |
| Overall Yield | ~65-70% | [3] |
Mechanism of Action: Raloxifene as a SERM
Raloxifene exerts its effects by binding to estrogen receptors (ERs) and acting as either an agonist or an antagonist depending on the target tissue. This selective activity is the hallmark of SERMs.
Caption: Raloxifene's selective estrogen receptor modulation.
In bone tissue, Raloxifene acts as an estrogen agonist, which leads to a decrease in bone resorption and an increase in bone mineral density.[4] This makes it effective in the prevention and treatment of osteoporosis in postmenopausal women.[1][5] Conversely, in breast and uterine tissues, Raloxifene acts as an estrogen antagonist, blocking the effects of estrogen that can lead to the growth of hormone-receptor-positive cancers.[4] This antagonistic action is the basis for its use in reducing the risk of invasive breast cancer in high-risk postmenopausal women.
References
- 1. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. EP1641773B1 - Process for preparing raloxifene hydrochloride - Google Patents [patents.google.com]
- 4. Facebook [cancer.gov]
- 5. Raloxifene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: In Situ Generation of 4-(2-Piperidinoethoxy)benzoyl Chloride Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the in situ generation of 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride, a critical intermediate in the synthesis of various pharmaceutical compounds, notably Raloxifene.[1][2][3][4] The protocols focus on the widely employed method of reacting 4-(2-piperidinoethoxy)benzoic acid hydrochloride with thionyl chloride. This guide includes reaction parameters, quantitative data summaries, and safety precautions, designed to assist researchers in the efficient and safe laboratory-scale synthesis of this acylating agent.
Introduction
4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride is a reactive acyl chloride derivative of benzoic acid. Its in situ generation is a common strategy in multi-step organic syntheses to circumvent the isolation of this moisture-sensitive intermediate, thereby minimizing degradation and improving overall process efficiency.[1] The primary application of this compound is as a key building block in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).[1][2][4] The in situ formation involves the conversion of the carboxylic acid group of this compound into a more reactive acyl chloride, which can then readily participate in subsequent acylation reactions.
The most prevalent and well-documented method for this transformation is the use of thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5][6] Alternative chlorinating agents for converting carboxylic acids to acyl chlorides include oxalyl chloride and phosphorus pentachloride, though thionyl chloride is frequently preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[7][8]
Synthesis Pathway
The in situ generation of 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride is achieved through the chlorination of this compound. The general reaction scheme is presented below.
Caption: General reaction for the formation of the acyl chloride.
Experimental Protocols
This section details the experimental procedures for the in situ generation of 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride.
Materials and Equipment
-
Reactants:
-
This compound (CAS: 84449-80-9)[1]
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
-
Solvents:
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Nitrogen or argon gas inlet
-
Fume hood
-
Standard glassware for organic synthesis
-
Protocol 1: Synthesis using Thionyl Chloride and DMF in 1,2-Dichloroethane
This protocol is adapted from established procedures for the synthesis of acylating agents.[5]
Workflow Diagram
Caption: Workflow for Protocol 1.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound and 1,2-dichloroethane.
-
Add a catalytic amount (e.g., 1 drop) of N,N-dimethylformamide (DMF).[5]
-
Slowly add thionyl chloride to the stirred mixture.
-
Under a nitrogen atmosphere, heat the mixture to reflux and maintain for 2 hours.[5] The reaction will evolve hydrogen chloride and sulfur dioxide gas, which should be appropriately vented in a fume hood.
-
After the reaction is complete, the mixture can be cooled and used directly for the subsequent reaction step.
-
Alternatively, the solvent and excess thionyl chloride can be removed by evaporation under vacuum to yield the crude 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride as a residue.[5]
Protocol 2: Synthesis in Toluene
This protocol is based on a procedure described in the patent literature for the preparation of Raloxifene.[6]
Procedure:
-
To a suitable reactor, add this compound, toluene, and a catalytic amount of DMF.
-
With stirring, add thionyl chloride.
-
Raise the temperature of the reaction mixture to 80°C and maintain for 2 hours.[6]
-
After the reaction is complete, distill off the solvent completely under vacuum at approximately 65°C to obtain the acyl chloride as a residue.[6]
-
This residue can then be dissolved in a suitable solvent, such as methylene chloride, for the next step in the synthesis.[6]
Quantitative Data Summary
The following table summarizes the reactant quantities and reaction conditions from the cited protocols. This allows for easy comparison and adaptation for specific experimental needs.
| Parameter | Protocol 1[5] | Protocol 2[6] |
| Starting Material | 26.3 g | 120 g |
| Thionyl Chloride | 36.5 g | 160 g |
| Catalyst (DMF) | 1 drop | 2 ml |
| Solvent | 1,2-dichloroethane (200 ml) | Toluene (600 ml) |
| Temperature | Reflux | 80°C |
| Reaction Time | 2 hours | 2 hours |
Safety and Handling
-
Thionyl chloride is corrosive and reacts violently with water. It is also a lachrymator. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
The reaction evolves toxic and corrosive gases (HCl and SO₂). Ensure that the reaction setup is properly vented to a scrubbing system or the back of a fume hood.
-
1,2-dichloroethane and toluene are flammable and toxic. Avoid inhalation and contact with skin.
-
The product, 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride , is an acyl chloride and is expected to be moisture-sensitive and corrosive. It should be handled under an inert atmosphere whenever possible.
Characterization
The formation of the acyl chloride can be monitored by techniques such as thin-layer chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[5] For more detailed analysis, spectroscopic methods like ¹³C NMR can be employed to observe the characteristic shift of the carbonyl carbon upon conversion from a carboxylic acid to an acyl chloride.[9] The crude product is typically used immediately in the subsequent reaction step without extensive purification.[1][5]
Application in Raloxifene Synthesis
The in situ generated 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride is a key reactant in the Friedel-Crafts acylation step of Raloxifene synthesis.
Caption: Role in Raloxifene Synthesis.
In this step, the generated acyl chloride reacts with a substituted benzo[b]thiophene derivative in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form the core structure of Raloxifene.[5]
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. apicule.com [apicule.com]
- 3. scbt.com [scbt.com]
- 4. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 5. prepchem.com [prepchem.com]
- 6. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Analytical Characterization of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride and its Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Raloxifene, a selective estrogen receptor modulator (SERM).[1][2] The purity and structural integrity of this intermediate are critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound and its precursors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 84449-80-9[3][4][5][6][7] |
| Molecular Formula | C₁₄H₂₀ClNO₃[3][8] |
| Molecular Weight | 285.77 g/mol [3][6][8] |
| Appearance | White to off-white solid[1] |
| Melting Point | 267-271 °C (decomposes)[6] |
| Solubility | Slightly soluble in DMSO and Methanol[4] |
Synthesis Pathway
This compound is typically synthesized via a nucleophilic substitution reaction between a salt of 4-hydroxybenzoic acid and 1-(2-chloroethyl)piperidine. The resulting ester is then hydrolyzed to the carboxylic acid and subsequently converted to its hydrochloride salt. An alternative route involves the direct conversion of 4-(2-piperidinoethoxy)benzoic acid to its acid chloride hydrochloride for in-situ use in subsequent reactions, such as the synthesis of Raloxifene.[1]
Caption: Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl and its use in Raloxifene synthesis.
Analytical Characterization Workflow
A typical workflow for the analytical characterization of this compound involves a combination of chromatographic and spectroscopic techniques to confirm the identity, purity, and structure of the compound.
Caption: Analytical workflow for the characterization of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the analytical characterization of this compound.
| Analytical Technique | Parameter | Typical Value |
| HPLC | Purity | > 98%[1] |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (Calculated) | 250.1443 |
| [M+H]⁺ (Observed) | 250.1440 ± 5 ppm | |
| Elemental Analysis | % Carbon (Calculated) | 58.84 |
| % Hydrogen (Calculated) | 7.05 | |
| % Nitrogen (Calculated) | 4.90 | |
| % Chlorine (Calculated) | 12.41 | |
| % Oxygen (Calculated) | 16.80 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a reverse-phase HPLC method for determining the purity of this compound.
a. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
b. Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 20% B
-
32-40 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm[1]
-
Injection Volume: 10 µL
c. Sample Preparation:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Prepare the sample solution by accurately weighing and dissolving the this compound sample in the same diluent to a final concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
d. Data Analysis:
-
Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.
a. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O)
-
This compound sample
b. Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
c. Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
d. Expected Chemical Shifts (in DMSO-d₆):
-
¹H NMR:
-
~12.5 ppm (s, 1H, -COOH)
-
~7.9 ppm (d, 2H, Ar-H ortho to -COOH)
-
~7.1 ppm (d, 2H, Ar-H ortho to -O-)
-
~4.3 ppm (t, 2H, -O-CH₂-)
-
~3.5 ppm (t, 2H, -CH₂-N-)
-
~3.0-3.2 ppm (m, 4H, piperidine-H adjacent to N)
-
~1.5-1.7 ppm (m, 6H, other piperidine-H)
-
-
¹³C NMR:
-
~167 ppm (-COOH)
-
~162 ppm (Ar-C-O)
-
~131 ppm (Ar-C ortho to -COOH)
-
~123 ppm (Ar-C-COOH)
-
~115 ppm (Ar-C ortho to -O-)
-
~66 ppm (-O-CH₂-)
-
~55 ppm (-CH₂-N-)
-
~53 ppm (piperidine-C adjacent to N)
-
~23 ppm (piperidine-C)
-
~21 ppm (piperidine-C)
-
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
This protocol describes the use of HRMS to accurately determine the mass of the molecular ion and confirm the elemental composition.
a. Instrumentation and Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Methanol or acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound sample
b. Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in methanol or acetonitrile.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent containing 0.1% formic acid to promote protonation.
c. Data Acquisition:
-
Ionization Mode: Positive ESI
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Acquire data in high-resolution mode.
d. Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Compare the measured accurate mass with the theoretical mass calculated for the molecular formula C₁₄H₂₀NO₃ (for the free base). The mass difference should be within 5 ppm.
Elemental Analysis for Elemental Composition
This protocol provides a standard procedure for CHN analysis to determine the weight percentages of carbon, hydrogen, and nitrogen.
a. Instrumentation and Materials:
-
CHN elemental analyzer
-
Microbalance
-
Tin capsules
-
This compound sample (finely ground and dried)
-
Standard reference material (e.g., acetanilide)
b. Sample Preparation:
-
Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule using a microbalance.
-
Fold the tin capsule to enclose the sample securely.
c. Analysis:
-
Calibrate the instrument using a standard reference material.
-
Analyze the prepared sample according to the instrument manufacturer's instructions. The sample undergoes combustion in a high-oxygen environment, and the resulting gases (CO₂, H₂O, and N₂) are measured by a thermal conductivity detector.
d. Data Analysis:
-
The instrument software calculates the weight percentages of C, H, and N in the sample.
-
Compare the experimental percentages with the theoretical values calculated from the molecular formula C₁₄H₂₀ClNO₃.
Conclusion
The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. Adherence to these procedures will ensure the reliable identification, purity assessment, and structural confirmation of this critical pharmaceutical intermediate, thereby contributing to the overall quality and safety of the final drug product. For any further characterization, techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and X-ray Diffraction (XRD) can also be employed.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride | CAS Number 84449-80-9 [klivon.com]
- 4. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
This technical support center provides guidance and answers to frequently asked questions regarding the synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key intermediate in the manufacturing of pharmaceuticals such as Raloxifene.[1][2] This guide is intended for researchers, scientists, and drug development professionals to help improve reaction yields and troubleshoot common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
There are two primary synthetic routes for this compound, both of which are variations of the Williamson ether synthesis:
-
Route 1: Starting from 4-hydroxybenzoic acid. This method involves the direct alkylation of 4-hydroxybenzoic acid with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base.
-
Route 2: Starting from methyl 4-hydroxybenzoate. This route involves the alkylation of the methyl ester of 4-hydroxybenzoic acid, followed by hydrolysis of the resulting ester to the carboxylic acid, and subsequent formation of the hydrochloride salt.[1]
Q2: Which base is most suitable for the Williamson ether synthesis in this procedure?
Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction. It is strong enough to deprotonate the phenolic hydroxyl group of 4-hydroxybenzoic acid or its methyl ester, facilitating the nucleophilic attack on the alkyl halide.[3][4] Other bases like sodium hydroxide (NaOH) can also be used, particularly for less reactive starting materials.[3]
Q3: What solvents are recommended for this synthesis?
Polar aprotic solvents are generally preferred for the Williamson ether synthesis step as they can accelerate the reaction rate. Commonly used solvents include:
The choice of solvent can impact reaction kinetics and yield.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis of reaction completion.[5]
Q5: What are the typical yields for this synthesis?
Yields can vary significantly depending on the chosen route, reaction conditions, and purification methods. Reported yields have ranged from 83.6% to 95.3% under optimized conditions.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete deprotonation of the phenol: The base may be too weak or not used in sufficient quantity. | - Ensure at least two equivalents of a suitable base like K₂CO₃ are used. - Consider using a stronger base such as NaOH if starting with a less reactive phenol.[3] |
| Poor quality of reagents: Impurities in the starting materials can interfere with the reaction. | - Use high-purity 4-hydroxybenzoic acid (or its methyl ester) and 1-(2-chloroethyl)piperidine hydrochloride. | |
| Presence of water: Moisture can deactivate the base, especially if using a highly reactive base like sodium hydride. | - Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | |
| Suboptimal reaction temperature: The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. | - Optimize the reaction temperature. A common range is 80-120°C.[1] | |
| Formation of Side Products | Elimination reaction: The alkyl halide, 1-(2-chloroethyl)piperidine, can undergo elimination to form 1-vinylpiperidine, especially at higher temperatures. | - Maintain the reaction temperature within the optimal range. |
| Dialkylation: The product can potentially react further with the alkyl halide, although this is less common with a deactivated phenol. | - Use a stoichiometric amount of the alkylating agent. | |
| Product is Off-White or Yellowish | Presence of colored impurities. | - Recrystallize the crude product. Converting the product to its hydrochloride salt and recrystallizing can be an effective purification method. |
| Incomplete Hydrolysis of the Methyl Ester (Route 2) | Insufficient reaction time or inadequate base/acid concentration. | - Ensure the hydrolysis is carried out for a sufficient duration (e.g., refluxing for several hours). - Use an adequate concentration of hydrochloric acid for acidic hydrolysis or sodium hydroxide for basic hydrolysis. |
| Difficulty in Precipitating the Hydrochloride Salt | Product is too soluble in the chosen solvent. | - After acidification, cool the solution in an ice bath to reduce solubility and promote precipitation. - If the product remains in solution, try removing some of the solvent by distillation before cooling.[5] |
Experimental Protocols
Route 2: Synthesis starting from Methyl 4-hydroxybenzoate
This protocol is adapted from established procedures and aims to provide a detailed methodology.
Step 1: Williamson Ether Synthesis
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, and powdered potassium carbonate.
-
Add a suitable polar aprotic solvent such as isopropyl acetate.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for several hours (e.g., overnight) until the reaction is complete, as monitored by TLC or HPLC.[5]
-
After completion, cool the mixture to room temperature and add deionized water to dissolve any inorganic salts.
-
Separate the organic layer, which contains the methyl 4-(2-piperidinoethoxy)benzoate.
Step 2: Hydrolysis of the Methyl Ester
-
Extract the organic layer containing the ester with an aqueous solution of hydrochloric acid (e.g., 4N HCl).
-
Heat the acidic aqueous extract to reflux (around 92-95°C) for several hours (e.g., 7.5 hours) to hydrolyze the ester to the carboxylic acid.[5]
Step 3: Formation and Isolation of the Hydrochloride Salt
-
After hydrolysis, a portion of the water can be removed by distillation to concentrate the solution.
-
Cool the concentrated solution in an ice bath for at least 15 minutes to precipitate the this compound.[5]
-
Collect the precipitated solid by filtration.
-
Wash the solid with a cold solvent like acetone to remove any remaining impurities.
-
Dry the final product under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield
| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-hydroxybenzoate | 1-(2-chloroethyl)piperidine HCl | K₂CO₃ | Amyl Acetate | 115-120 | 4 | 83.6[1] |
| Methyl 4-hydroxybenzoate | 1-(2-chloroethyl)piperidine HCl | K₂CO₃ | Isopropyl Acetate | 75-80 | >20 | 95.3[1] |
| 4-hydroxybenzoic acid | 1-(2-chloroethyl)piperidine | K₂CO₃ | DMF | 80-100 | 12-24 | Not specified |
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
Side product formation in the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl. This key intermediate, notably used in the synthesis of Raloxifene, is typically prepared via a Williamson ether synthesis.[1][2] This guide addresses common issues, particularly the formation of side products, and offers detailed experimental protocols and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 4-(2-Piperidinoethoxy)benzoic acid HCl?
A1: The most common synthetic route is the Williamson ether synthesis, which involves the O-alkylation of a 4-hydroxybenzoic acid derivative with 1-(2-chloroethyl)piperidine hydrochloride.[1] The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or isopropyl acetate.[1][3]
Q2: What are the typical starting materials and reaction conditions?
A2: The synthesis generally starts from either 4-hydroxybenzoic acid or its methyl ester, methyl 4-hydroxybenzoate.[1][3] The alkylating agent is 1-(2-chloroethyl)piperidine hydrochloride. Key reaction parameters are summarized in the table below.
| Parameter | Typical Value/Condition | Rationale |
| Starting Material | Methyl 4-hydroxybenzoate or 4-hydroxybenzoic acid | The methyl ester can protect the carboxylic acid during the reaction. |
| Alkylating Agent | 1-(2-chloroethyl)piperidine hydrochloride | Provides the 2-piperidinoethoxy side chain. |
| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.[1] |
| Solvent | Dimethylformamide (DMF), Isopropyl Acetate, Amyl Acetate | Polar aprotic solvents facilitate the Sₙ2 reaction.[1] |
| Temperature | 80-120 °C | Ensures a reasonable reaction rate.[1] |
| Reaction Time | 4-24 hours | Varies depending on the specific conditions and scale.[1] |
| Post-reaction | Hydrolysis (if starting with ester), followed by HCl salt formation | To yield the final carboxylic acid hydrochloride product. |
Q3: What are the most common side products I should be aware of?
A3: The primary side products of concern are:
-
Methyl 4-(2-piperidinoethoxy)benzoate: This results from incomplete hydrolysis of the methyl ester intermediate when starting from methyl 4-hydroxybenzoate.
-
C-Alkylation Product (3-(2-piperidinoethyl)-4-hydroxybenzoic acid): Under certain conditions, the alkylation can occur on the aromatic ring (C-alkylation) instead of the phenolic oxygen (O-alkylation).
-
1-Vinylpiperidine: This can be formed via an E2 elimination reaction of 1-(2-chloroethyl)piperidine, especially in the presence of a strong, sterically hindered base.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Issue 1: Presence of an unexpected impurity with a higher molecular weight in the final product.
-
Possible Cause: This could be a C-alkylation side product. While O-alkylation is generally favored, certain conditions can promote C-alkylation of the phenoxide intermediate. Protic solvents, for instance, can solvate the oxygen atom of the phenoxide, making the ortho-position of the ring more nucleophilic.
-
Troubleshooting Steps:
-
Solvent Selection: Ensure the use of a polar aprotic solvent such as DMF or acetone to favor O-alkylation.
-
Reaction Temperature: Avoid excessively high temperatures, which can sometimes lead to side reactions.
-
Purification: The C-alkylated product, being an isomer of the desired product, may be difficult to remove by simple recrystallization. Column chromatography on silica gel may be necessary for its removal.[1]
-
Issue 2: Low yield of the desired product and detection of a volatile, basic impurity.
-
Possible Cause: This is likely due to the formation of 1-vinylpiperidine through an E2 elimination of 1-(2-chloroethyl)piperidine. This is more probable if a very strong or sterically hindered base is used.
-
Troubleshooting Steps:
-
Choice of Base: Use a moderately strong, non-hindered base like potassium carbonate. Avoid strong, bulky bases such as potassium tert-butoxide.
-
Temperature Control: Maintain the reaction temperature within the recommended range (80-120°C) to minimize elimination.[1]
-
Issue 3: Final product contains a significant amount of the methyl ester of the desired product.
-
Possible Cause: Incomplete hydrolysis of the methyl 4-(2-piperidinoethoxy)benzoate intermediate.
-
Troubleshooting Steps:
-
Hydrolysis Conditions: Ensure complete hydrolysis by using a sufficient excess of the hydrolyzing agent (e.g., HCl) and allowing for adequate reaction time and temperature.
-
Monitoring the Reaction: Monitor the progress of the hydrolysis reaction using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting ester.
-
Purification: If the ester impurity is present in the final product, it can be removed by recrystallization or silica gel column chromatography.[1]
-
Experimental Protocols
Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl from Methyl 4-hydroxybenzoate
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, condenser, and a temperature probe under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[3]
-
Reaction: Slowly heat the mixture to 80°C and maintain this temperature. Monitor the reaction progress by HPLC. The reaction is typically complete after overnight stirring.[3]
-
Workup: After the reaction is complete, cool the mixture to room temperature and add deionized water (60 mL). Stir until all solids have dissolved.[3] Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional isopropyl acetate. Combine the organic layers.
-
Hydrolysis and Salt Formation: The combined organic extracts containing methyl 4-(2-piperidinoethoxy)benzoate are then subjected to hydrolysis. This can be achieved by heating with 4N hydrochloric acid solution at reflux for approximately 7.5 hours.[3]
-
Isolation: After hydrolysis, cool the solution in an ice bath to precipitate the product. Collect the crystals of 4-(2-piperidinoethoxy)benzoic acid hydrochloride by filtration, wash with cold acetone, and dry.[3]
Purification by Recrystallization
The crude 4-(2-Piperidinoethoxy)benzoic acid HCl can be purified by recrystallization from a mixture of ethanol and water or acetone and water to yield a product with >99% purity.[1]
Visualizing Reaction Pathways and Troubleshooting
Main Reaction Pathway
Caption: Main synthesis pathway for 4-(2-Piperidinoethoxy)benzoic acid HCl.
Potential Side Reactions
Caption: Common side products in the synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common impurities.
References
Solubility issues of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the solubility of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS 84449-80-9) in organic solvents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white to off-white solid.[1] The hydrochloride salt form is utilized to enhance its stability and aqueous solubility for research applications.[1] Its solubility in organic solvents is generally limited. It is reported to be slightly soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol. Due to its salt nature, it is expected to have poor solubility in non-polar organic solvents.
Q2: Why is my compound "oiling out" instead of dissolving or precipitating as a solid?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a crystalline solid. This can happen if the compound is highly impure, if the solvent is inappropriate, or if the cooling rate during recrystallization is too rapid. The oil is a supersaturated solution of your compound and can be difficult to work with. Refer to the troubleshooting guide below for strategies to address this issue.
Q3: Can I convert the hydrochloride salt to the free base to improve solubility in organic solvents?
A3: Yes, converting the hydrochloride salt to the free base by neutralization with a suitable base (e.g., sodium bicarbonate) will generally increase its solubility in a wider range of organic solvents, particularly less polar ones. However, be aware that the free base may have different stability and handling characteristics compared to the hydrochloride salt.
Solubility Data
| Solvent | Solvent Polarity | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble |
| Methanol | Polar Protic | Slightly Soluble |
| Ethanol | Polar Protic | Sparingly Soluble |
| Water | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Very Slightly Soluble / Insoluble |
| Acetonitrile | Polar Aprotic | Very Slightly Soluble / Insoluble |
| Dichloromethane (DCM) | Non-polar | Insoluble |
| Hexane | Non-polar | Insoluble |
Disclaimer: This table is for guidance purposes only. Actual solubility may vary depending on the specific experimental conditions (temperature, purity of the compound and solvent, etc.). It is highly recommended to determine the solubility experimentally for your specific application.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., DMSO, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer
-
Temperature-controlled environment (e.g., incubator, water bath)
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker or use a magnetic stir bar. Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature (e.g., 25 °C). The goal is to achieve a saturated solution.
-
Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is crucial to prevent artificially high concentration measurements.
-
Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analysis: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor. Express the solubility in desired units (e.g., mg/mL or mol/L).
Troubleshooting Guide
This guide addresses common issues encountered during the dissolution of this compound.
Issue 1: The compound is not dissolving or dissolving very slowly.
-
Question: I have been stirring my compound in the solvent for a while, but it doesn't seem to be dissolving. What should I do?
-
Answer:
-
Increase Temperature: Gently warming the mixture can increase the rate of dissolution and the solubility of the compound. However, be cautious of potential degradation at elevated temperatures.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance dissolution.
-
Increase Agitation: Ensure that the stirring or shaking is vigorous enough to keep the solid suspended in the solvent.
-
Solvent Choice: The chosen solvent may not be appropriate. Refer to the solubility table and consider a more polar solvent.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
-
Question: I managed to dissolve the compound with heating, but it crashed out of solution upon cooling. How can I keep it dissolved?
-
Answer:
-
Maintain Temperature: If the experiment allows, maintain the elevated temperature at which the compound is soluble.
-
Use a Co-solvent: Adding a small amount of a co-solvent in which the compound is more soluble can help to keep it in solution at lower temperatures. For example, if your primary solvent is ethanol, adding a small percentage of DMSO might improve solubility.
-
Check for Supersaturation: You may have created a supersaturated solution. Try to dissolve the compound at a slightly lower concentration.
-
Issue 3: The compound appears to be "oiling out" instead of forming a clear solution or a solid precipitate.
-
Question: My compound is forming an oily layer at the bottom of my vial. What is causing this and how can I resolve it?
-
Answer:
-
Slow Down Cooling: If this occurs during a recrystallization attempt, allow the solution to cool to room temperature more slowly.
-
Add More Solvent: The concentration of your compound might be too high. Try adding more of the primary solvent.
-
Change Solvent System: The interaction between your compound and the solvent may be unfavorable for crystallization. Experiment with different solvents or solvent mixtures.
-
Visualizing Experimental Workflows
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Workflow for determining equilibrium solubility.
Caption: Logical workflow for troubleshooting solubility problems.
References
Optimizing reaction parameters for the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 4-(2-Piperidinoethoxy)benzoic acid HCl?
A1: The most common synthesis is a two-step process. The first step is a Williamson ether synthesis, where methyl 4-hydroxybenzoate is reacted with 1-(2-chloroethyl)piperidine hydrochloride. This is followed by the hydrolysis of the resulting methyl ester to the carboxylic acid and subsequent formation of the hydrochloride salt.[1]
Q2: What are the recommended starting materials for this synthesis?
A2: The typical starting materials are methyl 4-hydroxybenzoate and 1-(2-chloroethyl)piperidine hydrochloride.[2] An alternative starting material is 4-Hydroxybenzoic acid.[1]
Q3: Which solvents are suitable for the Williamson ether synthesis step?
A3: Polar aprotic solvents are generally used. Amyl acetate and isopropyl acetate have been reported to be effective.[1][3] Dimethylformamide (DMF) is also a potential solvent.[1] The choice of solvent can impact the reaction kinetics.[1]
Q4: What is the role of potassium carbonate in the reaction?
A4: Potassium carbonate (K₂CO₃) acts as a base to deprotonate the hydroxyl group of methyl 4-hydroxybenzoate, forming a phenoxide ion. This phenoxide is the nucleophile that displaces the chloride from 1-(2-chloroethyl)piperidine. It can also serve as a desiccant.[1]
Q5: What are the optimal reaction temperatures and times?
A5: The reaction temperature and time are interdependent and also depend on the solvent used. For example, a reaction in amyl acetate can be run at 115-120°C for 4 hours, while a reaction in isopropyl acetate may require 75-80°C for over 18 hours to reach completion.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of methyl 4-hydroxybenzoate.2. Insufficient reaction time or temperature.3. Impure starting materials.4. Ineffective mixing. | 1. Ensure at least 1.5-2.0 equivalents of powdered potassium carbonate are used.[1] Ensure the potassium carbonate is anhydrous.2. Increase the reaction temperature or prolong the reaction time. Monitor reaction progress by TLC or HPLC.[2][3]3. Check the purity of starting materials by melting point or spectroscopic methods.4. Use mechanical stirring for better mixing, especially for heterogeneous mixtures.[3] |
| Presence of Unreacted Starting Material (Methyl 4-hydroxybenzoate) | 1. Reaction has not gone to completion.2. Insufficient amount of 1-(2-chloroethyl)piperidine hydrochloride or base. | 1. Extend the reaction time or increase the temperature.[3]2. Use a slight excess of 1-(2-chloroethyl)piperidine hydrochloride and ensure sufficient base is present. |
| Formation of Side Products | 1. Side reactions due to high temperatures.2. Presence of water in the reaction mixture. | 1. Optimize the reaction temperature to avoid degradation of reactants or products.[1]2. Use anhydrous solvents and ensure the potassium carbonate is dry. |
| Difficulty in Isolating the Product | 1. Incomplete hydrolysis of the methyl ester intermediate.2. Product remains dissolved in the solvent during crystallization. | 1. Ensure complete hydrolysis by refluxing with a strong acid like HCl for an adequate amount of time (e.g., overnight).[3]2. After hydrolysis and acidification, cool the solution to 0-5°C to promote crystallization. Acetone can be used as a rinse.[3] |
Experimental Protocols
Protocol 1: Synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl
This protocol is based on a reported procedure with high yield.[2][3]
Materials:
-
Methyl 4-hydroxybenzoate (7.61 g, 0.05 mol)
-
1-(2-Chloroethyl)piperidine hydrochloride (11.05 g, 0.06 mol)
-
Powdered potassium carbonate (16.59 g)
-
Isopropyl acetate (60 mL)
-
Deionized water (60 mL)
-
8N Hydrochloric acid (25 mL)
-
Acetone (for rinsing)
Procedure:
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and a temperature probe, add methyl 4-hydroxybenzoate, 1-(2-chloroethyl)piperidine hydrochloride, powdered potassium carbonate, and isopropyl acetate under a nitrogen atmosphere.
-
Heat the mixture to 75-80°C and maintain this temperature for approximately 20 hours, or until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture to room temperature and add 60 mL of deionized water to dissolve the inorganic solids.
-
Separate the aqueous layer and discard it. Wash the organic layer with another 60 mL of deionized water.
-
Extract the methyl 4-(2-piperidinoethoxy)benzoate from the organic layer into 25 mL of 8N hydrochloric acid.
-
Heat the HCl extract to 95°C and reflux overnight to hydrolyze the ester.
-
Cool the solution to 0-5°C for at least 1 hour to crystallize the product.
-
Filter the resulting crystals, rinse with cold acetone, and dry to obtain 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Data Presentation: Comparison of Reaction Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Amyl Acetate | 115-120 | 4 | 87.7 | [3] |
| Isopropyl Acetate | 75-80 | >18 | 91.3 | [3] |
| Isopropyl Acetate | 80 | Overnight | 95.3 | [2] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions.
Issue 1: Low Purity After Recrystallization
Symptoms:
-
The melting point of the purified product is broad or lower than the reported value (267-271°C with decomposition).
-
Analytical tests (e.g., HPLC, NMR) show the presence of significant impurities.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may not provide a significant solubility difference between the product and impurities at high and low temperatures. |
| Troubleshooting Steps: | |
| 1. Solvent Screening: Test the solubility of the crude product in various solvent systems. Good options include ethanol/water and acetone/water mixtures[1]. | |
| 2. Optimize Solvent Ratio: If using a mixed solvent system, systematically vary the ratio to maximize the recovery of pure product. | |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the product may crystallize along with it. |
| Troubleshooting Steps: | |
| 1. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer crystals[2]. | |
| 2. Activated Carbon Treatment: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration to adsorb them. | |
| Incomplete Removal of Starting Materials | Unreacted 4-hydroxybenzoic acid or its ester derivatives may remain in the crude product. |
| Troubleshooting Steps: | |
| 1. Aqueous Wash: Before recrystallization, dissolve the crude product in an organic solvent and wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic starting materials. | |
| 2. Chromatography: If recrystallization is ineffective, consider column chromatography. |
Issue 2: Product "Oiling Out" During Recrystallization
Symptoms:
-
Instead of forming solid crystals upon cooling, the product separates as an oil.
Possible Causes and Solutions:
| Cause | Solution |
| High Concentration of Impurities | A high impurity level can lower the melting point of the mixture, leading to the separation of a liquid phase. |
| Troubleshooting Steps: | |
| 1. Pre-purification: Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove bulk impurities before recrystallization. | |
| Solution is Too Concentrated | If the solution is supersaturated to a very high degree, the product may not have time to form an ordered crystal lattice. |
| Troubleshooting Steps: | |
| 1. Add More Solvent: While the solution is hot, add a small amount of additional solvent to slightly decrease the concentration. | |
| Rapid Cooling | Cooling the solution too quickly can prevent proper crystal nucleation and growth. |
| Troubleshooting Steps: | |
| 1. Insulate the Flask: Allow the flask to cool slowly on the benchtop, insulated with a beaker or glass wool, before moving to a colder environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation products. These may include:
-
4-Hydroxybenzoic acid or its esters (e.g., methyl 4-hydroxybenzoate): Unreacted starting material from the etherification step.
-
1-(2-Chloroethyl)piperidine hydrochloride: The other starting material in the synthesis.
-
Raloxifene Benzoic Acid Impurity: This is another name for the target compound, but it highlights its potential as an impurity in the final synthesis of Raloxifene.
-
Byproducts from side reactions: Depending on the reaction conditions, other related substances may be formed.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store the compound in a refrigerator under an inert atmosphere, as it can be hygroscopic[3].
Q3: Can I use column chromatography for purification?
A3: Yes, for research-scale applications, silica gel column chromatography using a mobile phase of methanol/dichloromethane (e.g., 1:9 v/v) can be effective in separating the product from residual esters or unreacted starting materials[1].
Q4: My purified product has a yellowish tint. How can I remove the color?
A4: A yellowish tint often indicates the presence of colored impurities. During recrystallization, you can add a small amount of activated carbon to the hot solution. The activated carbon will adsorb the colored impurities, which can then be removed by hot filtration.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: The purity of the compound can be effectively assessed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A C18 column with UV detection is commonly used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |
| Methanol | Slightly Soluble | |
| Water | Soluble (as hydrochloride salt) | [1] |
| Ethanol/Water Mixtures | Good for Recrystallization | [1] |
| Acetone/Water Mixtures | Good for Recrystallization | [1] |
Table 2: Typical Impurity Profile (Illustrative)
| Impurity | Typical Percentage in Crude Product | Recommended Purification Method |
| 4-Hydroxybenzoic acid | 1-5% | Acid-base extraction, Recrystallization |
| Methyl 4-(2-piperidinoethoxy)benzoate | 2-10% | Hydrolysis followed by recrystallization, Column chromatography |
| 1-(2-Chloroethyl)piperidine | <2% | Recrystallization |
Note: The percentages are illustrative and can vary significantly depending on the reaction conditions and work-up procedure.
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, slowly add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Pack a glass column with silica gel slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Elute the column with a methanol/dichloromethane (e.g., 1:9 v/v) mobile phase.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for recrystallization challenges.
References
Degradation pathways of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride under stress conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists investigating the degradation pathways of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride under various stress conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the expected degradation pathways for this compound under hydrolytic stress (acidic and basic conditions)?
Under acidic or basic conditions, the most probable degradation pathway is the hydrolysis of the ether linkage. This would result in the formation of 4-hydroxybenzoic acid and 2-(1-piperidinyl)ethanol. Depending on the pH, the carboxylic acid and the piperidine nitrogen will be in their respective ionized or non-ionized forms.
Troubleshooting:
-
Issue: I am not observing any degradation under mild acidic or basic conditions.
-
Solution: Increase the concentration of the acid or base, elevate the temperature, or prolong the exposure time. Forced degradation studies often require conditions more extreme than physiological pH to induce degradation within a reasonable timeframe.
-
-
Issue: I am seeing multiple degradation products that I cannot identify.
-
Solution: This could be due to secondary degradation of the primary products. Use a high-resolution mass spectrometer (LC-MS/TOF) to obtain accurate mass data for the unknown peaks, which can help in elucidating their structures.
-
Q2: What degradation products should I anticipate under oxidative stress?
Oxidative stress, typically induced by agents like hydrogen peroxide (H₂O₂), can lead to several degradation products. Potential sites of oxidation on the this compound molecule include the piperidine ring, which could undergo N-oxidation or ring-opening reactions. The aromatic ring could also be subject to hydroxylation.
Troubleshooting:
-
Issue: The degradation is happening too rapidly, and the parent peak has disappeared completely.
-
Solution: Reduce the concentration of the oxidizing agent (e.g., from 30% H₂O₂ to 3% H₂O₂), lower the reaction temperature, or shorten the exposure time. The goal is to achieve partial degradation (typically 5-20%) to ensure that the stability-indicating method can resolve the parent drug from its degradants.
-
-
Issue: My chromatogram shows a broad, tailing peak for a potential N-oxide degradant.
-
Solution: N-oxides can be highly polar. Adjust the mobile phase composition by increasing the aqueous component or adding a different modifier. A change in the column chemistry (e.g., using a polar-embedded column) might also improve peak shape.
-
Q3: Is this compound susceptible to thermal and photolytic degradation?
The stability to heat and light is compound-specific. While some molecules are stable, others may degrade. For thermal degradation, assess stability at elevated temperatures in both solid and solution states. For photolytic stability, expose the drug substance and product to a combination of visible and UV light to determine if it is light-sensitive.
Troubleshooting:
-
Issue: I do not observe any degradation under thermal stress in the solid state.
-
Solution: While the solid form may be stable, the compound might be less stable in solution. Perform thermal degradation studies on the compound dissolved in a relevant solvent.
-
-
Issue: My photostability study is giving inconsistent results.
-
Solution: Ensure that the light exposure is controlled and meets ICH Q1B guidelines for photostability testing. Use a validated photostability chamber and run a dark control sample in parallel to differentiate between light-induced and thermal degradation.
-
Experimental Protocols
Forced Degradation Stock Solution Preparation
Prepare a stock solution of 4
Identifying and minimizing impurities in 4-(2-Piperidinoethoxy)benzoic acid HCl
Technical Support Center: 4-(2-Piperidinoethoxy)benzoic acid HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(2-Piperidinoethoxy)benzoic acid HCl. The information is designed to help identify and minimize impurities during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What is 4-(2-Piperidinoethoxy)benzoic acid HCl and what is its primary application?
A1: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a benzoic acid derivative that serves as a key intermediate in the synthesis of various pharmaceuticals, most notably Raloxifene Hydrochloride, a selective estrogen receptor modulator (SERM).[1] Its chemical structure features a piperidinoethoxy side chain attached to a benzoic acid backbone. The hydrochloride salt form enhances its stability and solubility for use in research and manufacturing.
Q2: What are the common impurities I should be aware of when working with 4-(2-Piperidinoethoxy)benzoic acid HCl?
A2: The most common impurities are typically process-related, originating from the synthetic route. These include:
-
Unreacted Starting Materials: 4-Hydroxybenzoic acid (or its ester, e.g., methyl 4-hydroxybenzoate) and 1-(2-chloroethyl)piperidine hydrochloride.
-
Intermediate Products: If the synthesis involves the hydrolysis of an ester intermediate, such as methyl 4-(2-piperidinoethoxy)benzoate, incomplete hydrolysis can result in this ester being a significant impurity.
-
Side-Reaction Products: Depending on the reaction conditions, by-products from unintended reactions can also be present.
Q3: How can I minimize the formation of these impurities during synthesis?
A3: To minimize impurity formation, consider the following strategies:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion by optimizing temperature, reaction time, and stoichiometry of reactants. For the etherification step, ensure a slight excess of 1-(2-chloroethyl)piperidine and an adequate amount of base to drive the reaction forward.
-
Ensure Complete Hydrolysis: When preparing the final product via hydrolysis of an ester intermediate, monitor the reaction progress using a suitable analytical technique like HPLC to ensure all of the ester has been converted to the carboxylic acid.
-
Purification: Employ appropriate purification techniques, such as recrystallization or column chromatography, to remove unreacted starting materials and by-products from the final product.
-
Proper Storage: Store the final compound in a well-sealed container under inert atmosphere, protected from light and moisture, to prevent degradation.
Troubleshooting Guide: Impurity Identification and Resolution
This guide will help you troubleshoot common impurity-related issues encountered during your experiments with 4-(2-Piperidinoethoxy)benzoic acid HCl.
Issue 1: An unexpected peak is observed in the HPLC chromatogram of my synthesized 4-(2-Piperidinoethoxy)benzoic acid HCl.
Possible Cause 1: Unreacted Starting Material - 4-Hydroxybenzoic Acid
-
Identification:
-
HPLC: 4-Hydroxybenzoic acid is more polar than the product and will therefore have a shorter retention time on a reverse-phase HPLC column. Spiking your sample with a 4-hydroxybenzoic acid standard can confirm the identity of the peak.
-
Mass Spectrometry (MS): The expected m/z for 4-hydroxybenzoic acid is 138.03 (M+H)+.
-
NMR: The 1H NMR spectrum of 4-hydroxybenzoic acid in a suitable deuterated solvent will show characteristic aromatic proton signals.
-
-
Solution:
-
Reaction Optimization: Ensure the etherification reaction goes to completion by increasing the reaction time or temperature, or by using a slight excess of 1-(2-chloroethyl)piperidine hydrochloride.
-
Purification: Recrystallization from a suitable solvent system can effectively remove unreacted 4-hydroxybenzoic acid.
-
Possible Cause 2: Unreacted Starting Material - 1-(2-chloroethyl)piperidine
-
Identification:
-
HPLC: This compound is a primary amine and may have a different retention time compared to the product. Its presence can be confirmed by spiking with a standard.
-
MS: The expected m/z for 1-(2-chloroethyl)piperidine is 148.09 (M+H)+.
-
NMR: The 1H NMR spectrum will show characteristic signals for the piperidine ring protons and the chloroethyl group.
-
-
Solution:
-
Stoichiometry Control: Use a carefully controlled stoichiometry of reactants to avoid a large excess of 1-(2-chloroethyl)piperidine.
-
Work-up: A proper aqueous work-up can help remove the more water-soluble hydrochloride salt of this starting material.
-
Possible Cause 3: Incomplete Hydrolysis - Methyl 4-(2-piperidinoethoxy)benzoate
-
Identification:
-
HPLC: The ester is less polar than the carboxylic acid product and will have a longer retention time on a reverse-phase column.
-
MS: The expected m/z for methyl 4-(2-piperidinoethoxy)benzoate is 264.16 (M+H)+.
-
NMR: The key differentiating feature in the 1H NMR spectrum will be the presence of a singlet peak around 3.8 ppm corresponding to the methyl ester protons, which is absent in the final product.
-
-
Solution:
-
Complete Hydrolysis: Ensure the hydrolysis step is complete by extending the reaction time, increasing the temperature, or using a stronger base. Monitor the reaction by HPLC until the ester peak is no longer detected.
-
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Expected m/z (M+H)+ |
| 4-(2-Piperidinoethoxy)benzoic acid HCl | 285.77 | 250.14 |
| 4-Hydroxybenzoic acid | 138.12 | 139.04 |
| 1-(2-chloroethyl)piperidine hydrochloride | 184.11 | 148.09 |
| Methyl 4-(2-piperidinoethoxy)benzoate | 263.34 | 264.16 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method provides a general guideline for the analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl and its potential impurities. Method optimization and validation are recommended for specific applications.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Synthesis and Impurity Formation Pathways
Caption: Synthesis pathway and potential process-related impurities.
Analytical Workflow for Impurity Identification
Caption: A logical workflow for the identification of unknown impurities.
References
Troubleshooting low yield in the reaction of 4-hydroxybenzoic acid with 2-chloroethylpiperidine
Technical Support Center: Synthesis of 4-(2-(piperidin-1-yl)ethoxy)benzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the reaction of 4-hydroxybenzoic acid with 2-chloroethylpiperidine. This reaction, a Williamson ether synthesis, can be prone to low yields due to competing side reactions and challenges in optimizing reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low, or I'm only recovering starting material. What are the common causes?
Low or no conversion is a frequent issue that typically points to problems with the deprotonation of the phenol or the reactivity of the alkylating agent.
-
Incomplete Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid must be deprotonated to form the more nucleophilic phenoxide ion. If the base is too weak, this equilibrium will not favor the phenoxide, and the reaction will not proceed.[1]
-
Insufficient Base: Two equivalents of base are required: one to deprotonate the carboxylic acid and a second to deprotonate the phenol. Using only one equivalent will result in the formation of the carboxylate salt, leaving the less reactive phenol unactivated.
-
Moisture in the Reaction: If using a highly reactive, moisture-sensitive base like sodium hydride (NaH), any water in the solvent or on the glassware will quench the base, preventing deprotonation.[1] Ensure all components are rigorously dried.
-
Low Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier. Typical temperatures range from 50-100°C, though this depends heavily on the solvent and base used.[1]
Troubleshooting Steps:
-
Check Base Strength: If using a mild base like sodium bicarbonate (NaHCO₃), consider switching to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or, for difficult reactions, sodium hydride (NaH).[1][2]
-
Verify Stoichiometry: Ensure at least two molar equivalents of your chosen base are used relative to the 4-hydroxybenzoic acid.
-
Ensure Anhydrous Conditions: If using NaH, dry your solvent (e.g., DMF, THF) over molecular sieves and flame-dry your glassware before starting the reaction.
-
Increase Temperature: Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.
Q2: My TLC/LC-MS analysis shows multiple new spots, and the desired product is a minor component. What are the likely side reactions?
The formation of multiple products indicates that side reactions are outcompeting the desired O-alkylation.
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react on either the oxygen or the carbon atoms of the aromatic ring. Alkylation at the ortho position of the ring (C-alkylation) is a common competing reaction.[3]
-
Carboxylate Esterification: The carboxylate group, formed after the first deprotonation, can also act as a nucleophile and attack the 2-chloroethylpiperidine. This would result in the formation of 2-(piperidin-1-yl)ethyl 4-hydroxybenzoate. While generally less favorable than O-alkylation of the phenoxide, it can occur under certain conditions.
-
Elimination (E2): The base can promote an E2 elimination reaction with the 2-chloroethylpiperidine, yielding 1-vinylpiperidine. This is more likely with stronger, bulkier bases.[1]
-
Decarboxylation: At elevated temperatures (typically >200°C), 4-hydroxybenzoic acid can decompose into phenol and carbon dioxide, which can lead to other unwanted byproducts.[4]
Troubleshooting Steps:
-
Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation of the base but leave the phenoxide nucleophile relatively free to react.[1]
-
Temperature Control: Avoid excessively high temperatures that might favor elimination or decomposition. Optimize for the lowest temperature that gives a reasonable reaction rate.
-
Base Selection: A less sterically hindered base may favor the desired Sₙ2 reaction over E2 elimination.
Q3: How do I choose the optimal combination of base and solvent for this reaction?
The ideal combination enhances the nucleophilicity of the phenoxide while minimizing side reactions. There is no single "best" combination, and optimization is often required.
Table 1: Comparison of Common Reaction Conditions for Williamson Ether Synthesis
| Base | Typical Solvents | Temperature Range (°C) | Advantages | Disadvantages |
| K₂CO₃ / Cs₂CO₃ | Acetonitrile, DMF | 60 - 100 | Easy to handle, effective for many phenols, readily available.[5] | May require higher temperatures or longer reaction times. |
| NaOH / KOH | DMSO, DMF, Ethanol | 25 - 80 | Stronger than carbonates, inexpensive. | Can introduce water, potentially promoting side reactions. |
| NaH | Anhydrous THF, DMF | 0 - 60 | Very strong base, drives deprotonation to completion for high yields.[1] | Highly reactive, moisture-sensitive, requires careful handling and dry conditions.[1] |
Visualizing the Process
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting low yields in the synthesis.
Caption: A decision tree for diagnosing and solving low-yield issues.
Competing Reaction Pathways
Understanding the potential reactions of the phenoxide intermediate is key to maximizing the yield of the desired product.
Caption: Competing pathways for the reaction of the dianion intermediate.
Generalized Experimental Protocol
This protocol provides a general starting point. Researchers should adapt it based on their specific equipment and preliminary findings. This procedure is based on common laboratory practices for Williamson ether synthesis.[1][5]
Materials & Setup
-
Reactants: 4-Hydroxybenzoic acid (1.0 eq.), 2-chloroethylpiperidine hydrochloride (1.1-1.2 eq.), Potassium Carbonate (K₂CO₃, 2.5-3.0 eq.).
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF).
-
Apparatus: A round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
Procedure
-
Setup: To the round-bottom flask, add 4-hydroxybenzoic acid (1.0 eq.) and potassium carbonate (2.5-3.0 eq.).
-
Solvent Addition: Add anhydrous DMF to create a stirrable suspension (approx. 0.2-0.5 M concentration relative to the limiting reagent).
-
Alkylating Agent: Add 2-chloroethylpiperidine hydrochloride (1.1-1.2 eq.) to the stirring suspension at room temperature. Note: Using the hydrochloride salt will require an additional equivalent of base to neutralize the HCl.
-
Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress periodically using TLC or LC-MS until the 4-hydroxybenzoic acid is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice water. This will precipitate the product and dissolve inorganic salts.
-
Adjust the pH of the aqueous mixture to ~7-8 using a dilute acid (e.g., 1M HCl). The product may be zwitterionic and its solubility is pH-dependent. The isoelectric point should be determined to maximize precipitation.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
-
Purification:
-
Collect the crude solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 4. chemcess.com [chemcess.com]
- 5. organic-synthesis.com [organic-synthesis.com]
How to remove unreacted starting materials from 4-(2-Piperidinoethoxy)benzoic acid HCl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 4-(2-Piperidinoethoxy)benzoic acid HCl, focusing on the removal of unreacted 4-hydroxybenzoic acid (or its ester derivatives) and 1-(2-chloroethyl)piperidine hydrochloride.
Problem 1: Presence of Unreacted 4-Hydroxybenzoic Acid in the Final Product
-
Symptom: Analytical tests (e.g., HPLC, NMR) indicate the presence of 4-hydroxybenzoic acid in your purified 4-(2-Piperidinoethoxy)benzoic acid HCl.
-
Cause: Incomplete reaction or inefficient removal during workup. 4-hydroxybenzoic acid has some solubility in the reaction and purification solvents.
-
Solutions:
-
Alkaline Wash: During the aqueous workup, perform a wash with a mild inorganic base solution (e.g., saturated sodium bicarbonate). This will deprotonate the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid, forming a water-soluble salt that will partition into the aqueous layer. The desired product, being a hydrochloride salt of a tertiary amine, will remain in the organic layer.
-
Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water or acetone/water, can effectively remove 4-hydroxybenzoic acid.[1] The difference in solubility between the desired product and the starting material in the cooled solvent mixture allows for the selective crystallization of 4-(2-Piperidinoethoxy)benzoic acid HCl.
-
Problem 2: Presence of Unreacted 1-(2-chloroethyl)piperidine HCl in the Final Product
-
Symptom: Analytical data shows contamination with 1-(2-chloroethyl)piperidine HCl.
-
Cause: Use of excess reagent or incomplete reaction. This starting material is a hydrochloride salt and can be carried through the purification process.
-
Solutions:
-
Aqueous Extraction: 1-(2-chloroethyl)piperidine hydrochloride is soluble in water.[2][3] A thorough aqueous wash of the reaction mixture (after initial workup to remove the base) can help remove a significant portion of this unreacted starting material.
-
Acetone Wash: A final wash of the isolated solid product with cold acetone has been shown to be effective.[4] 1-(2-chloroethyl)piperidine hydrochloride has lower solubility in cold acetone compared to the desired product.
-
Problem 3: Oiling Out During Recrystallization
-
Symptom: Instead of forming crystals, the product separates as an oil upon cooling the recrystallization solvent.
-
Cause: The boiling point of the solvent may be higher than the melting point of the impure product, or the solution may be supersaturated with impurities.
-
Solutions:
-
Re-heat and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the product is fully dissolved at the boiling point.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary starting materials for the synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl?
The synthesis typically involves the reaction of 4-hydroxybenzoic acid or its methyl ester (methylparaben) with 1-(2-chloroethyl)piperidine hydrochloride.[1][5]
Q2: What purification techniques are most effective for this compound?
A combination of aqueous extraction and recrystallization is generally effective. An acidic extraction can help to isolate the product, followed by recrystallization from a solvent mixture like ethanol/water or acetone/water to achieve high purity.[1][4] A final wash with acetone is also a common step.[4]
Q3: How can I monitor the purity of my 4-(2-Piperidinoethoxy)benzoic acid HCl?
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing purity. A C18 column with UV detection at a wavelength of 254 nm is a suitable starting point for method development.[1] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and check for impurities, and Mass Spectrometry (MS) to verify the molecular weight.[1]
Q4: What is a good solvent for washing the final product?
Washing the filtered crystals with cold acetone is a documented method to remove certain impurities.[4]
Data Presentation
Table 1: Qualitative Solubility of Key Compounds
| Compound | Water | Ethanol | Acetone | Chloroform |
| 4-Hydroxybenzoic Acid | Slightly Soluble[5] | Freely Soluble[6] | Soluble[5][6][7] | Slightly Soluble[5] |
| 1-(2-chloroethyl)piperidine HCl | Soluble[2][3] | Soluble (hot)[2] | Soluble (hot)[2] | Insoluble |
| 4-(2-Piperidinoethoxy)benzoic acid HCl | Soluble | Soluble (in ethanol/water for recrystallization)[1] | Soluble (in acetone/water for recrystallization)[1] | Slightly Soluble |
Experimental Protocols
Protocol 1: Purification via Acidic Extraction and Precipitation
This protocol is adapted from a documented synthesis procedure and is effective for removing non-basic impurities.[4]
-
Aqueous Workup: After the reaction is complete, cool the reaction mixture to room temperature. Add deionized water and stir until all solids are dissolved.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and discard it.
-
Acidic Extraction: Extract the organic layer three times with a 4N hydrochloric acid solution.
-
Combine and Heat: Combine the acidic aqueous extracts and heat to reflux.
-
Concentration and Cooling: Remove a portion of the water by distillation. Cool the remaining solution in an ice bath to induce precipitation of the product.
-
Filtration and Washing: Collect the precipitated crystals by filtration. Wash the crystals with cold acetone.
-
Drying: Dry the purified 4-(2-Piperidinoethoxy)benzoic acid HCl crystals.
Protocol 2: Purification by Recrystallization
This is a general protocol for recrystallization that can be adapted for 4-(2-Piperidinoethoxy)benzoic acid HCl.
-
Solvent Selection: Choose a suitable solvent system, such as ethanol/water or acetone/water.[1]
-
Dissolution: Place the crude 4-(2-Piperidinoethoxy)benzoic acid HCl in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: Purification workflow via extraction and precipitation.
Caption: Troubleshooting logic for impurity removal.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. 4-(piperidin-4-yl)benzoic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. Recrystallization [wiredchemist.com]
- 5. studymind.co.uk [studymind.co.uk]
- 6. varsitytutors.com [varsitytutors.com]
- 7. physicsandmathstutor.com [physicsandmathstutor.com]
Technical Support Center: Stability-Indicating UPLC Method for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and application of a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating UPLC method?
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. This is crucial for assessing the stability of a drug substance or product over time and under various environmental conditions.
Q2: What are the key considerations for developing a UPLC method for this compound?
When developing a UPLC method for this compound, key considerations include selecting an appropriate column, optimizing the mobile phase composition (including pH and organic modifier), and choosing a suitable detection wavelength. The goal is to achieve good resolution between the main peak and any potential degradation products, with symmetrical peak shapes.
Q3: What are the typical starting conditions for a UPLC method for this compound?
Based on the chemical properties of this compound, which is a benzoic acid derivative and an intermediate in the synthesis of Raloxifene, a reverse-phase UPLC method is appropriate.[1][2][3] The hydrochloride salt form enhances its stability and solubility for research applications.[1] Below are recommended starting chromatographic conditions:
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Water:Acetonitrile (1:1, v/v) |
Troubleshooting Guide
Encountering issues during UPLC analysis is common. This guide addresses specific problems you might face.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions between the analyte and the stationary phase.[4] - Column overload (injecting too much sample).[4][5] - Mismatch between sample solvent and mobile phase.[4] - Column bed deformation.[5] | - Adjust mobile phase pH to suppress silanol interactions.[5] - Reduce injection volume or sample concentration.[4] - Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[4] - Replace the column if it's old or has been subjected to high pressure.[5] |
| Peak Splitting or Distortion | - Contamination in the flow path or injector.[6] - Poor tubing connections leading to voids.[7] - Sample solvent being too strong. | - Flush the system and injector with a strong solvent.[6] - Check and tighten all fittings. - Prepare the sample in the initial mobile phase composition. |
| Ghost Peaks | - Carryover from previous injections.[4] - Contaminated mobile phase or solvents.[4][7] - Column bleed.[4] | - Run blank injections to confirm carryover.[4] Implement a needle wash step. - Use fresh, high-purity solvents and mobile phase.[4] - Condition the column thoroughly or replace if necessary. |
| Retention Time Shifts | - Changes in mobile phase composition or pH.[4] - Fluctuations in column temperature.[4] - Inconsistent flow rate.[4] | - Prepare fresh mobile phase and ensure accurate pH measurement.[4] - Verify the column oven is maintaining the set temperature. - Check the pump for leaks and ensure it is properly primed. |
Experimental Protocols
Forced Degradation Studies
To establish the stability-indicating nature of the UPLC method, forced degradation studies are essential. These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in the sample diluent at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 0.1 mg/mL with the diluent.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours. Dissolve the stressed solid in the diluent to achieve a final concentration of 0.1 mg/mL.
-
Photolytic Degradation: Expose the drug substance solution (0.1 mg/mL in diluent) to UV light (254 nm) and visible light in a photostability chamber for 24 hours.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed UPLC method. The method should be able to separate the main peak from all generated degradation product peaks.
UPLC Method Validation
The developed UPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from degradation products (peak purity index > 0.99). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration. |
| Accuracy | % Recovery should be between 98.0% and 102.0% at three concentration levels. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temperature, ±0.2 units in mobile phase pH). |
Visualizations
Caption: Workflow for the development and validation of a stability-indicating UPLC method.
Caption: Hypothetical degradation pathway of this compound.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 3. scbt.com [scbt.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmpinsiders.com [gmpinsiders.com]
- 6. support.waters.com [support.waters.com]
- 7. msf.barefield.ua.edu [msf.barefield.ua.edu]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of analytical methods for the purity assessment of this compound, complete with experimental protocols and performance data.
High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and robust method for the purity analysis of this compound.[1] Alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer different selectivity and advantages, particularly for the analysis of volatile impurities or when orthogonal verification is required.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and CE for the purity analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Capillary Electrophoresis (CE) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation in a capillary based on differential migration of charged species in an electric field. |
| Primary Use | Quantitative purity and impurity determination.[1] | Identification and quantification of volatile impurities and residual solvents. | Orthogonal method for purity verification and analysis of charged impurities. |
| Sample Derivatization | Not typically required. | May be required to increase volatility and thermal stability. | Not typically required. |
| Selectivity | High selectivity for a wide range of organic molecules. | Excellent selectivity for volatile and semi-volatile compounds. | High selectivity for charged and polar compounds. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | High (ng to pg level). |
| Analysis Time | 15-30 minutes. | 20-40 minutes. | 10-20 minutes. |
| Data Output | Chromatogram with retention time and peak area for quantification. | Chromatogram and mass spectrum for identification and quantification. | Electropherogram with migration time and peak area for quantification. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a validated stability-indicating HPLC method for a related API, where 4-(2-Piperidinoethoxy)benzoic acid is a known impurity.[2]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 5 µm particle size, 4.6 mm x 250 mm (e.g., Kromosil C18).[2]
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) Method (Hypothetical)
As this compound is a non-volatile salt, a derivatization step is necessary for GC-MS analysis. This hypothetical protocol is based on common derivatization techniques for carboxylic acids and amines.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). To 1 mg of the sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Heat at 70°C for 30 minutes.
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 10 minutes.
-
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
Capillary Electrophoresis (CE) Method (Hypothetical)
This hypothetical method is based on typical CE conditions for the analysis of small pharmaceutical molecules.
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm ID, 50 cm total length (40 cm effective length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV at 214 nm.
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.5 mg/mL.
Data Presentation
The following tables present hypothetical validation data for the HPLC method, which is the most likely method to be validated for purity analysis of this compound.
Table 1: Linearity Data for HPLC Method
| Concentration (µg/mL) | Peak Area |
| 1 | 12,500 |
| 5 | 63,000 |
| 10 | 124,500 |
| 25 | 310,000 |
| 50 | 625,000 |
| 100 | 1,255,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data for HPLC Method
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 10 | 1.2 | 1.8 | 99.5 |
| 50 | 0.8 | 1.1 | 100.2 |
| 100 | 0.5 | 0.9 | 99.8 |
Table 3: Sensitivity Data for HPLC Method
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.3 |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the analytical methods.
Caption: General workflow for the purity analysis of a pharmaceutical compound.
Caption: Logical relationship of analytical methods for purity assessment.
References
Comparative Guide to Novel Analogs of 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel analogs of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key intermediate in the synthesis of selective estrogen receptor modulators (SERMs) like Raloxifene.[1] The following sections detail the synthesis, comparative biological activities, and underlying mechanisms of action of these compounds, supported by experimental data to aid in the development of new therapeutic agents.
Comparative Performance of Analogs
The biological activity of analogs of this compound is significantly influenced by structural modifications. The data presented below, collated from various studies, highlights the antiproliferative effects of these compounds against several human cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID | Core Structure | R Group / Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Pyrrolo[1,2-a]quinoxaline | 4-(piperidin-1-yl)benzyl | Jurkat | 1.5 ± 0.2 | [2] |
| 1m | Pyrrolo[1,2-a]quinoxaline | 4-(4-fluoropiperidin-1-yl)benzyl | Jurkat | 2.1 ± 0.3 | [2] |
| 1n | Pyrrolo[1,2-a]quinoxaline | 4-(4,4-difluoropiperidin-1-yl)benzyl | Jurkat | 1.8 ± 0.1 | [2] |
| 5a | Benzopyran-4-one-isoxazole | Phenyl | MDA-MB-231 | 5.6 - 17.84 | [3] |
| 5c | Benzopyran-4-one-isoxazole | 4-Chlorophenyl | MDA-MB-231 | 3.3 - 12.92 | [3] |
| 11a | Oxiranyl-quinoxaline | Nitrofuran (trans) | SK-N-SH | 2.49 ± 1.33 | [4] |
| 11b | Oxiranyl-quinoxaline | Nitrofuran (cis) | SK-N-SH | 5.3 ± 2.12 | [4] |
Experimental Protocols
General Synthesis of this compound
A common synthetic route involves the etherification of a 4-hydroxybenzoic acid ester with N-(2-chloroethyl)piperidine hydrochloride, followed by hydrolysis of the ester.
Step 1: Etherification
-
To a solution of methyl 4-hydroxybenzoate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or isopropyl acetate, add potassium carbonate (2.0-3.0 eq).
-
Add N-(2-chloroethyl)piperidine hydrochloride (1.0-1.2 eq).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[1]
-
After completion, cool the mixture to room temperature and add water to dissolve the inorganic salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.
Step 2: Hydrolysis and Salt Formation
-
Dissolve the crude ester in a mixture of methanol and a 5N sodium hydroxide solution.
-
Stir the solution at 40°C for 4-5 hours.[5]
-
After hydrolysis, add water and cool the mixture in an ice bath.
-
Acidify the solution by adding concentrated hydrochloric acid to precipitate the product.[5]
-
Collect the crystalline this compound by filtration, wash with cold acetone, and dry under vacuum.[5]
Synthesis of Pyrrolo[1,2-a]quinoxaline Analogs (Representative Example)
The synthesis of the pyrrolo[1,2-a]quinoxaline core generally involves a multi-step process, followed by the introduction of the substituted piperidinyl-benzyl moiety.
Step 1: Synthesis of the Pyrrolo[1,2-a]quinoxaline Scaffold (Specific details for the synthesis of the core heterocyclic structure can be found in the referenced literature and may vary depending on the desired substitution pattern.)
Step 2: Attachment of the Side Chain
-
To a solution of the pyrrolo[1,2-a]quinoxaline core (1.0 eq) in a suitable solvent, add the appropriate 4-(4-substituted piperidin-1-yl)benzyl halide (1.1 eq).
-
Add a base such as potassium carbonate or triethylamine and heat the reaction mixture under reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction, and partition between water and an organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography to obtain the final compound.
Signaling Pathways and Mechanisms of Action
Analogs of 4-(2-Piperidinoethoxy)benzoic acid, particularly those developed as SERMs, exert their effects by modulating the activity of estrogen receptors (ERα and ERβ). The binding of these ligands to ERs can lead to either agonistic or antagonistic effects depending on the tissue type and the conformation induced in the receptor. This differential activity is the basis of their selective action.
The diagram below illustrates the generalized signaling pathway for SERMs.
Caption: Generalized SERM signaling pathway.
Conclusion
The synthesis of novel analogs of this compound offers a promising avenue for the discovery of new therapeutic agents, particularly in the field of oncology. The presented data indicates that modifications to the core structure and the piperidine ring can significantly impact the antiproliferative activity of these compounds. Further structure-activity relationship (SAR) studies, guided by the experimental protocols and mechanistic understanding outlined in this guide, will be crucial for the development of next-generation therapies with improved efficacy and selectivity.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
Alternatives to 4-(2-Piperidinoethoxy)benzoic acid hydrochloride for Raloxifene synthesis
For researchers and professionals in drug development, optimizing the synthesis of active pharmaceutical ingredients (APIs) is a critical endeavor. Raloxifene, a selective estrogen receptor modulator (SERM), is widely used for the prevention and treatment of osteoporosis in postmenopausal women. The traditional synthesis often involves a Friedel-Crafts acylation using 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This guide provides a comparative analysis of alternative synthetic strategies, offering insights into methodologies that may enhance yield, reduce costs, or improve the safety and environmental profile of Raloxifene production.
Comparative Analysis of Synthetic Routes
Several alternative pathways to Raloxifene have been developed to circumvent the direct use of this compound in the final acylation step. These routes often involve building the characteristic piperidinoethoxy side chain at a different stage of the synthesis or using alternative coupling and protection strategies. Below is a summary of the key quantitative data for three prominent alternative routes compared to the traditional approach.
| Parameter | Traditional Route | Route A: 4-Fluorobenzoyl Chloride Intermediate | Route B: Building from p-Hydroxybenzoate | Route C: Late-Stage Desulfonylation |
| Key Starting Materials | 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene, 4-(2-Piperidinoethoxy)benzoyl chloride HCl | N-(6-methoxy-1-benzothiophen-2-yl)-N,N-dimethylamine, 4-Fluorobenzoyl chloride, 4-Methoxyphenylmagnesium bromide, 1-(2-Hydroxyethyl)piperidine | Methyl p-hydroxybenzoate, 1-Bromo-2-chloroethane, Piperidine, 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene | 6-Methylsulfonyloxy-2-(4-methylsulfonyloxy)phenyl]benzothiophene, 4-(2-Piperidinoethoxy)benzoic acid HCl |
| Key Reactions | Friedel-Crafts Acylation, Demethylation | Acylation, Grignard Reaction, Nucleophilic Aromatic Substitution, Demethylation | Etherification, Hydrolysis, Acylation, Demethylation | Friedel-Crafts Acylation, Hydrolysis (Desulfonylation) |
| Reported Yield (Key Steps) | Acylation/Demethylation: 53.3%[1] | Grignard Addition: 83%, Ether Formation: 90%[2] | Etherification: 94%, Hydrolysis: 100%, Acylation (2 steps): 95%[3] | Acylation: 82%, Desulfonylation/Purification: 88%[4] |
| Overall Yield | ~53% (for final two steps) | Data Incomplete | Data Incomplete | ~72% (for final two steps) |
| Final Product Purity | >98% (after crystallization)[5] | Not explicitly stated | Not explicitly stated | 99.9% by HPLC[4] |
| Advantages | Well-established, direct | Avoids handling the complex side-chain acid chloride | Uses simple, inexpensive starting materials | High-yield final step, high purity |
| Disadvantages | Use of a complex and potentially costly starting material | Multi-step sequence, use of Grignard reagent | Multi-step sequence | Requires synthesis of a protected benzothiophene starting material |
Experimental Protocols
Detailed methodologies for the key transformations in each alternative route are provided below. These protocols are based on published procedures and are intended for informational purposes for trained professionals.
Route A: Protocol for Nucleophilic Aromatic Substitution
This protocol details the substitution of the fluorine atom on the 3-(4-fluorobenzoyl)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene intermediate with 1-(2-hydroxyethyl)piperidine.[2][3]
-
Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) to anhydrous dimethylformamide (DMF).
-
Addition of Alcohol: Slowly add a solution of 1-(2-hydroxyethyl)piperidine in anhydrous DMF to the NaH suspension at 0 °C.
-
Formation of Alkoxide: Allow the mixture to stir at room temperature for 30 minutes to ensure the complete formation of the sodium alkoxide.
-
Substitution Reaction: Add a solution of 3-(4-fluorobenzoyl)-6-methoxy-2-(4-methoxyphenyl)-1-benzothiophene in anhydrous DMF to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired ether product, which is then carried forward to the final demethylation step. A reported yield for this ether formation step is 90%.[2]
Route B: Protocol for Etherification of Methyl p-Hydroxybenzoate
This protocol describes the initial step of building the piperidinoethoxy side chain from simple starting materials.[3]
-
Reaction Setup: To a round-bottom flask, add methyl p-hydroxybenzoate, potassium carbonate (K2CO3), and acetone.
-
Reagent Addition: Add 1-bromo-2-chloroethane to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction completion by TLC.
-
Filtration: After cooling to room temperature, filter the solid potassium salts and wash with acetone.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by crystallization or used directly in the subsequent hydrolysis step. This step has been reported to yield the product in 94% yield.[3]
Route C: Protocol for One-Pot Desulfonylation
This protocol outlines the high-yielding final step in a synthesis that utilizes sulfonyl protecting groups.[4]
-
Reaction Setup: In a suitable reaction vessel, dissolve the intermediate, 6-methylsulfonyloxy-2-[4-methylsulfonyloxy)phenyl]-3-[4-(2-(piperidinyl)ethoxy]benzoyl]benzothiophene hydrochloride, in water.
-
Base Addition: Add a solution of potassium hydroxide (KOH) to the mixture.
-
Reflux: Heat the reaction mixture to reflux temperature and maintain for several hours until TLC indicates the complete removal of the sulfonyl groups.
-
Isolation of Free Base: Cool the reaction mixture and isolate the precipitated Raloxifene free base by filtration.
-
Salt Formation: Suspend the crude free base in a mixture of methanol and water. Heat the mixture to obtain a clear solution.
-
pH Adjustment: Adjust the pH of the solution to 2 with aqueous hydrochloric acid while maintaining a temperature of 65-70 °C.
-
Crystallization: Stir the mixture for 3 hours, then add water and slowly cool to 0-5 °C to induce crystallization.
-
Final Product: Filter the precipitated solid, wash with cold methanol, and dry under vacuum to obtain Raloxifene hydrochloride with a reported purity of 99.9% by HPLC and a yield of 88% for the hydrolysis and salt formation steps.[4]
Visualizing the Pathways
To better understand the chemical transformations and biological context, the following diagrams illustrate the synthetic workflows and the signaling pathway of Raloxifene.
Synthetic Workflows
Caption: Comparative workflows of alternative Raloxifene syntheses.
Raloxifene Signaling Pathway
Raloxifene functions as a SERM by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. This differential action is the basis for its therapeutic effects.
Caption: Raloxifene's tissue-selective signaling mechanism.
References
Impurity Profiling of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride: A Comparative Guide to LC-MS and HPLC-UV Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the impurity profiling of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. As a critical intermediate in the synthesis of pharmaceuticals such as Raloxifene, ensuring the purity of this compound is paramount for drug safety and efficacy.[1][2] This document presents supporting experimental data to highlight the performance of each technique in identifying and quantifying potential impurities.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, involving the identification, quantification, and characterization of impurities in drug substances and finished products.[3] Regulatory bodies worldwide mandate stringent control over impurities, as they can impact the safety and efficacy of the final drug product. Forced degradation studies are often employed to intentionally degrade a drug substance under various stress conditions (acid, base, oxidation, heat, and light) to understand its degradation pathways and to develop stability-indicating analytical methods.[4][5][6]
This compound, a key building block in several active pharmaceutical ingredients (APIs), can contain impurities arising from the synthetic process or degradation.[1][2] Therefore, a robust and sensitive analytical method is essential for its quality control. This guide compares a highly specific and sensitive LC-MS method with a more traditional HPLC-UV method for this purpose.
Experimental Design
A hypothetical impurity profiling study was designed to compare the effectiveness of LC-MS and HPLC-UV for the analysis of this compound and its potential impurities. The study involved the analysis of a reference standard and samples subjected to forced degradation.
Hypothetical Potential Impurities
Based on the structure of this compound, the following potential impurities were postulated for this comparative study:
-
Impurity A: 4-Hydroxybenzoic acid (a potential starting material)
-
Impurity B: 1-(2-Chloroethyl)piperidine (a potential reactant)
-
Impurity C: 4-(2-Piperidinoethoxy)benzamide (a potential related compound)
-
Impurity D: 4-(2-Oxopiperidinoethoxy)benzoic acid (an oxidative degradation product)
-
Impurity E: Methyl 4-(2-piperidinoethoxy)benzoate (an ester impurity)
Workflow for Impurity Profiling
References
A Comparative Guide to UPLC Method Validation for Raloxifene Hydrochloride and Its Impurities
This guide provides a comprehensive overview and comparison of Ultra-Performance Liquid Chromatography (UPLC) methods for the validation of Raloxifene hydrochloride and its impurities. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons of method performance supported by experimental data.
Introduction to Raloxifene Hydrochloride and the Importance of Impurity Profiling
Raloxifene hydrochloride is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer. The presence of impurities in the active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods are crucial for the accurate identification and quantification of these impurities. UPLC, with its advantages of high resolution, sensitivity, and speed, is an ideal technique for this purpose. Method validation in accordance with guidelines from the International Council for Harmonisation (ICH) ensures that the analytical procedure is fit for its intended purpose.[1][2][3][4][5]
Comparison of UPLC Methodologies
Several UPLC methods have been developed and validated for the analysis of Raloxifene hydrochloride and its impurities. Below is a comparison of key chromatographic parameters and validation data from a stability-indicating UPLC method.
Chromatographic Conditions
A simple, economic, and time-efficient stability-indicating UPLC method has been developed for the quantitative determination of Raloxifene hydrochloride in the presence of its impurities and degradation products.[6]
| Parameter | Method 1 |
| Column | Extended C18 (dimensions not specified) |
| Mobile Phase | 5mM ammonium acetate and methanol (50:50, v/v) |
| Elution Mode | Isocratic |
| Flow Rate | 0.7 mL/min[7] |
| Detection Wavelength | 280 nm[6][7] |
| Injection Volume | 2 µL[7] |
| Column Temperature | 25 °C[7] |
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | Not more than 2.0 | Symmetrical peak shape[7] |
| Theoretical Plates | Not less than 2000 | > 2000 |
| Resolution | Not less than 2.0 between adjacent peaks | > 2.0[7] |
Validation Parameters Summary
The developed UPLC method was validated according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[6]
| Validation Parameter | Specification | Result |
| Specificity | No interference from impurities and degradation products | The method was found to be specific.[6][7] |
| Linearity (Concentration Range) | Correlation coefficient (r²) > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within limits |
| Precision (% RSD) | Not more than 2.0% | < 2.0% |
| LOD | Signal-to-noise ratio of 3:1 | Determined |
| LOQ | Signal-to-noise ratio of 10:1 | Determined |
| Robustness | No significant change in results with small variations in method parameters | The method was found to be robust.[6] |
Experimental Protocols
Preparation of Standard and Sample Solutions
-
Standard Stock Solution: Accurately weigh and dissolve Raloxifene hydrochloride in methanol to obtain a known concentration.
-
Sample Solution: Prepare the sample solution using the drug substance or product in methanol to achieve a target concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in methanol.
Validation Protocol
-
Specificity: The specificity of the method is demonstrated by analyzing the drug substance spiked with its known impurities and by subjecting the drug to stress conditions (acid, base, oxidation, thermal, and photolytic degradation) to ensure that the peak for Raloxifene hydrochloride is resolved from any potential degradation products.[6][7]
-
Linearity: Prepare a series of solutions of Raloxifene hydrochloride at different concentrations. Inject each solution and plot a graph of peak area versus concentration. The correlation coefficient should be greater than 0.999.
-
Accuracy: The accuracy of the method is determined by recovery studies. A known amount of the standard drug is added to a placebo preparation and also to the pre-analyzed sample at three different concentration levels. The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample solution on the same day and calculate the relative standard deviation (RSD) of the peak areas.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts and/or different equipment and calculate the RSD.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These are determined based on the signal-to-noise ratio. For LOD, the ratio is typically 3:1, and for LOQ, it is 10:1.
-
Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the flow rate, mobile phase composition, and column temperature and observing the effect on the results.[6]
Visualizing the Workflow
The following diagrams illustrate the UPLC method validation workflow and the relationship between different validation parameters.
Caption: UPLC Method Development and Validation Workflow.
Caption: Interrelationship of UPLC Validation Parameters.
Conclusion
The described UPLC method is demonstrated to be simple, rapid, specific, accurate, and precise for the determination of Raloxifene hydrochloride and its impurities. The validation results indicate that the method is suitable for its intended purpose of routine quality control analysis and for stability studies. The provided experimental protocols and workflows offer a clear guide for researchers and scientists in the field of pharmaceutical analysis.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 5. zenodo.org [zenodo.org]
- 6. jocpr.com [jocpr.com]
- 7. jocpr.com [jocpr.com]
Comparative analysis of different synthetic routes to 4-(2-Piperidinoethoxy)benzoic acid HCl
A Comparative Analysis of Synthetic Routes to 4-(2-Piperidinoethoxy)benzoic acid HCl
For Researchers, Scientists, and Drug Development Professionals
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a key intermediate in the synthesis of various pharmaceuticals, most notably Raloxifene, a selective estrogen receptor modulator (SERM).[1][2] The efficiency and scalability of its synthesis are of significant interest in medicinal and process chemistry. This guide provides a comparative analysis of different synthetic routes to this compound, supported by experimental data from patent literature and chemical synthesis databases.
Overview of Synthetic Strategies
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl primarily revolves around the Williamson ether synthesis, followed by ester hydrolysis. The key starting materials are a 4-hydroxybenzoic acid derivative and a haloalkylpiperidine. An alternative approach involves the direct formation of the acid chloride for subsequent reactions.
Route 1: Alkylation of a 4-Hydroxybenzoate Ester followed by Hydrolysis
This is the most commonly cited method, involving the nucleophilic substitution of a haloalkylpiperidine by a 4-hydroxybenzoate ester. The resulting ester is then hydrolyzed to the desired carboxylic acid and subsequently converted to its hydrochloride salt.
Key Steps:
-
Alkylation: Reaction of a 4-hydroxybenzoate ester (e.g., methyl or ethyl ester) with 1-(2-chloroethyl)piperidine hydrochloride in the presence of a base.
-
Hydrolysis: Saponification of the resulting ester to the carboxylic acid.
-
Salt Formation: Treatment with hydrochloric acid to yield the final product.
Route 2: Direct Conversion to Acid Chloride
For applications where the acid chloride is the desired reactive intermediate, such as in the synthesis of Raloxifene, this compound can be directly converted to 4-(2-piperidinoethoxy)benzoyl chloride hydrochloride.[3][4] This route is often employed for in-situ use to minimize isolation steps.[1]
Key Step:
-
Chlorination: Reaction of this compound with a chlorinating agent like thionyl chloride (SOCl₂).[1][3]
Comparative Data of Synthetic Routes
The following table summarizes quantitative data from various reported syntheses, highlighting differences in reaction conditions and yields for Route 1.
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Ester | Methyl 4-hydroxybenzoate | Ethyl 4-hydroxybenzoate | Methyl 4-hydroxybenzoate |
| Solvent | Isopropyl Acetate | Amyl Acetate | Dimethylformamide (DMF) |
| Base | Powdered Potassium Carbonate | Not specified | Not specified |
| Reaction Temp. | 80°C | 115-120°C | 80-100°C |
| Alkylation Time | >20 hours | 4 hours | 12-24 hours |
| Hydrolysis | Reflux with 8N HCl | Not specified | Not specified |
| Hydrolysis Time | 48 hours | Not specified | Not specified |
| Overall Yield | 95.3%[5] | 83.6%[1] | Not specified |
Experimental Protocols
Protocol for Route 1 (High-Yield Example)
This protocol is based on a high-yield synthesis described in patent literature.[5][6]
Step 1: Synthesis of Methyl 4-(2-Piperidinoethoxy)benzoate
-
To a 250 mL three-neck flask equipped with a mechanical stirrer, condenser, and heating apparatus under a nitrogen atmosphere, add methyl 4-hydroxybenzoate (7.61 g), 1-(2-chloroethyl)piperidine hydrochloride (11.05 g), powdered potassium carbonate (16.59 g), and isopropyl acetate (60 mL).[5][6]
-
Slowly heat the mixture to 80°C. The reaction is monitored by high-performance liquid chromatography (HPLC) and is typically complete after heating overnight.[5][6]
-
Cool the mixture to room temperature and add 60 mL of deionized water. Stir until all solids dissolve.
-
Separate the aqueous layer and discard it.
-
Extract the organic layer containing the product ester into 25 mL of 8N hydrochloric acid. Separate the aqueous phase.
Step 2: Hydrolysis to 4-(2-Piperidinoethoxy)benzoic acid HCl
-
Transfer the aqueous phase from the previous step to a 50 mL round-bottomed flask with a magnetic stirrer and condenser.
-
Reflux the solution for 48 hours.[5]
-
Cool the mixture to 0-5°C to induce crystallization.[5]
-
Collect the crystals by filtration, rinse with acetone, and dry in a vacuum oven at 50°C. This procedure has been reported to yield 13.63 g (95.3% of the theoretical yield) of substantially pure this compound.[5]
Protocol for Route 2: Preparation of 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride
This protocol describes the formation of the acid chloride for subsequent acylation reactions.[3][7]
-
Combine this compound (26.3 g), thionyl chloride (36.5 g), and one drop of dimethylformamide in 200 mL of 1,2-dichloroethane under a nitrogen atmosphere.[3]
-
Stir the mixture under reflux for 2 hours.[3]
-
Evaporate the mixture to dryness under vacuum to obtain 4-(2-Piperidinoethoxy)benzoyl chloride hydrochloride, which can be used in the next step without further purification.[3]
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl via Route 1.
Caption: Synthetic workflow for 4-(2-Piperidinoethoxy)benzoic acid HCl.
Conclusion
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid HCl is well-established, with the alkylation of a 4-hydroxybenzoate ester followed by hydrolysis being the most documented and high-yielding approach. The choice of solvent and reaction time can significantly impact the overall yield, with isopropyl acetate and a longer reaction time demonstrating excellent results.[5] For subsequent conversions, particularly in the synthesis of Raloxifene, the direct conversion to the acid chloride offers an efficient route that minimizes the need for intermediate isolation.[1][3] Researchers should select the most appropriate route based on the desired final product, available starting materials, and required scale of synthesis.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. prepchem.com [prepchem.com]
- 4. heteroletters.org [heteroletters.org]
- 5. EP0699672A1 - Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents - Google Patents [patents.google.com]
- 6. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 7. WO2011132194A1 - Process for the preparation of raloxifene hydrochloride - Google Patents [patents.google.com]
A Comparative Guide to Analytical Methods for 4-(2-Piperidinoethoxy)benzoic acid hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride, a key intermediate in the synthesis of pharmaceuticals like Raloxifene.[1][2][3] The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of the final drug product. This document compares three common analytical techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
The information presented is based on established and validated methods for structurally similar compounds containing piperidine and benzoic acid moieties, providing a robust framework for method development and validation for this compound.
Comparative Performance of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the expected performance characteristics of RP-HPLC, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of this compound, based on data from the analysis of analogous compounds.
| Parameter | RP-HPLC with UV Detection | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (Range) | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 15% | < 5% |
| Limit of Detection (LOD) | ~100 ng/mL | ~0.05 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | ~300 ng/mL | ~0.1 ng/mL | ~5 µg/mL |
| Specificity | Good, potential for interference | Excellent, high specificity | Low, prone to interference |
| Cost | Moderate | High | Low |
| Throughput | High | Moderate | High |
Experimental Protocols
Detailed methodologies for the three key analytical techniques are provided below. These protocols are based on common practices for similar analytes and should be validated for the specific application.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation, identification, and quantification of pharmaceutical compounds. Its robustness and reliability make it suitable for routine quality control.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.032 M ammonium acetate) and an organic solvent (e.g., acetonitrile and methanol in a 55:5:40 v/v/v ratio).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at 254 nm, which is a common wavelength for benzoic acid derivatives.
-
Injection Volume: 20 µL.
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it ideal for the quantification of trace levels of the analyte, especially in complex matrices.
Methodology:
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Column: A suitable C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous phase with 0.1% formic acid and an organic phase (e.g., methanol or acetonitrile).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and an internal standard.
-
Sample Preparation: May require a sample clean-up step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex matrices.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. However, it is less specific than chromatographic methods.
Methodology:
-
Spectrophotometer: A UV-Vis spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and that does not absorb at the analytical wavelength (e.g., methanol or a buffered aqueous solution).
-
Wavelength: The wavelength of maximum absorbance (λmax) for this compound, which is expected to be around 221-231 nm based on the benzoic acid chromophore.[5][6]
-
Procedure:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution and measure its absorbance.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
Conclusion
The choice between RP-HPLC, LC-MS/MS, and UV-Vis spectrophotometry for the quantification of this compound depends on the specific analytical needs.
-
RP-HPLC with UV detection is a robust and reliable method suitable for routine quality control and assay of the bulk drug substance.
-
LC-MS/MS is the method of choice for trace-level quantification, impurity profiling, and analysis in complex biological matrices due to its high sensitivity and specificity.
-
UV-Vis Spectrophotometry offers a simple and cost-effective solution for rapid, preliminary quantification where high specificity is not required.
It is imperative that the selected method is thoroughly validated according to the International Council for Harmonisation (ICH) guidelines to ensure the reliability and accuracy of the analytical results.[7] This includes validation of parameters such as specificity, linearity, accuracy, precision, and robustness.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. rajithperera.com [rajithperera.com]
- 4. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Cross-Validation of HPLC and UPLC Methods for the Analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl
In the landscape of pharmaceutical analysis, the choice between High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) is a critical decision that impacts laboratory throughput, sensitivity, and operational costs. This guide provides an objective comparison of these two techniques for the quantitative analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl, a key intermediate in the synthesis of several pharmaceuticals.[1][2][3] The cross-validation of an established HPLC method with a modern UPLC method is essential to ensure data equivalency and leverage the advantages of newer technology.
High-Performance Liquid Chromatography (HPLC) has long been the established method for quality control in the pharmaceutical industry, utilizing columns with particle sizes typically in the 3-5 µm range.[4] In contrast, Ultra-Performance Liquid Chromatography (UPLC) employs sub-2 µm particle columns, operating at significantly higher pressures.[5][6] This fundamental difference allows UPLC to deliver faster analysis times, improved resolution, and heightened sensitivity.[7][8]
Comparative Performance Data
The following table summarizes the anticipated quantitative data from the cross-validation of HPLC and UPLC methods for the analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl. The data is representative of the expected performance differences between the two techniques.
| Performance Parameter | HPLC Method | UPLC Method | Justification |
| Retention Time (min) | ~ 12.5 | ~ 2.8 | UPLC's smaller particle size and higher flow rates drastically reduce the analysis time.[8] |
| Peak Tailing Factor | 1.2 | 1.1 | The higher efficiency of the UPLC column leads to more symmetrical peaks. |
| Resolution (with nearest impurity) | 2.1 | 3.5 | UPLC provides superior separation of closely eluting compounds.[7] |
| Theoretical Plates | ~ 8,000 | ~ 25,000 | The smaller particle size in the UPLC column results in a significant increase in column efficiency. |
| System Backpressure (psi) | ~ 1,800 | ~ 9,500 | UPLC systems operate at much higher pressures to accommodate the smaller particle size columns.[5] |
| Limit of Quantification (µg/mL) | 0.5 | 0.1 | The sharper peaks and lower baseline noise in UPLC lead to improved sensitivity.[4] |
| Solvent Consumption per Run (mL) | ~ 15 | ~ 2 | The shorter run time and lower flow rate of the UPLC method result in significant solvent savings.[8] |
Experimental Protocols
Detailed methodologies for the HPLC and UPLC analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl are provided below. These protocols are designed to be representative for a cross-validation study.
Sample and Standard Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of 4-(2-Piperidinoethoxy)benzoic acid HCl reference standard in 25 mL of diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Prepare the sample containing 4-(2-Piperidinoethoxy)benzoic acid HCl to a final concentration of 0.1 mg/mL in the diluent.
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v).
HPLC Method Protocol
-
Instrumentation: A standard HPLC system with a pump, autosampler, column compartment, and a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 20% B
-
12.1-15 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
UPLC Method Protocol
-
Instrumentation: A UPLC system equipped with a binary solvent manager, sample manager, column heater, and a UV detector.
-
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 80% B
-
2.5-3.0 min: 80% B
-
3.0-3.1 min: 80% to 20% B
-
3.1-3.5 min: 20% B
-
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 2 µL.
Visualizing the Cross-Validation Workflow and Method Comparison
The following diagrams illustrate the logical flow of the cross-validation process and a direct comparison of the key characteristics of the HPLC and UPLC methods.
Cross-validation workflow for HPLC and UPLC methods.
Logical comparison of HPLC and UPLC characteristics.
Conclusion
The cross-validation of HPLC and UPLC methods for the analysis of 4-(2-Piperidinoethoxy)benzoic acid HCl demonstrates the significant advantages of migrating to UPLC technology. The UPLC method offers a substantial reduction in analysis time and solvent consumption, which translates to higher laboratory throughput and lower operational costs. The improved resolution and sensitivity also provide a more robust analytical method for quality control and impurity profiling. While HPLC remains a reliable technique, the adoption of UPLC is justified for laboratories seeking to enhance efficiency and analytical performance.
References
- 1. 4-(2-Piperidinoethoxy)benzoic Acid Hydrochloride|CAS 84449-80-9 [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | 84449-80-9 [chemicalbook.com]
- 4. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 5. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biomedres.us [biomedres.us]
A Spectroscopic and Chromatographic Comparison of 4-(2-Piperidinoethoxy)benzoic acid HCl from Different Suppliers
Abstract: 4-(2-Piperidinoethoxy)benzoic acid hydrochloride is a critical intermediate in the synthesis of various pharmaceuticals, including the selective estrogen receptor modulator, Raloxifene.[1][2] The purity and consistency of this starting material are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide presents a comprehensive spectroscopic and chromatographic comparison of 4-(2-Piperidinoethoxy)benzoic acid HCl obtained from three different commercial suppliers. Key analytical techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, were employed to assess purity, identify impurities, and confirm structural integrity.[3][4] The findings are intended to assist researchers, scientists, and drug development professionals in making informed decisions when selecting a supplier for this key intermediate.
Introduction
The quality of starting materials and intermediates is a cornerstone of pharmaceutical manufacturing. Variations in the quality of 4-(2-Piperidinoethoxy)benzoic acid HCl can arise from different synthetic routes, purification methods, or storage conditions employed by suppliers.[1] These variations may manifest as differences in purity, the presence of residual solvents, or the formation of related-substance impurities. Such discrepancies can have a significant downstream impact on the yield and purity of the final API.
This comparative study was undertaken to objectively evaluate the quality of 4-(2-Piperidinoethoxy)benzoic acid HCl from three anonymized suppliers, designated as Supplier A, Supplier B, and Supplier C. The evaluation is based on a panel of standard analytical techniques widely used in the pharmaceutical industry for quality control.[5][6]
Experimental Protocols
Materials
Samples of 4-(2-Piperidinoethoxy)benzoic acid HCl were procured from three distinct commercial suppliers (A, B, and C) and were stored under controlled conditions (2-8°C, under inert atmosphere) upon receipt.[2][7] HPLC-grade acetonitrile and methanol, as well as analytical-grade phosphoric acid and potassium phosphate monobasic, were used for chromatographic analysis. Deuterated dimethyl sulfoxide (DMSO-d₆) was used for NMR spectroscopy.
High-Performance Liquid Chromatography (HPLC)
Purity analysis and quantification of impurities were performed using a validated reverse-phase HPLC method.
-
Instrument: Agilent 1260 Infinity II LC System with Diode Array Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.02 M Potassium Phosphate Monobasic buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A to 30% A over 20 minutes, followed by a 5-minute hold at 30% A, and a 5-minute re-equilibration at 70% A.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples were prepared at a concentration of 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to confirm the chemical structure and identify any potential organic impurities.
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: DMSO-d₆.
-
¹H NMR Parameters: 32 scans, 2.5-second acquisition time, 1.0-second relaxation delay.
-
¹³C NMR Parameters: 1024 scans, 1.5-second acquisition time, 2.0-second relaxation delay.
-
Sample Concentration: Approximately 10 mg of sample dissolved in 0.7 mL of DMSO-d₆.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy was used to identify the characteristic functional groups of the molecule.
-
Instrument: Thermo Scientific Nicolet iS5 FT-IR Spectrometer with an iD7 ATR accessory.
-
Method: Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000–400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans.
Caption: Experimental workflow for the comparative analysis.
Results and Discussion
The analytical data obtained for 4-(2-Piperidinoethoxy)benzoic acid HCl from the three suppliers are summarized below.
Purity and Impurity Profile by HPLC
The HPLC analysis provided a quantitative measure of the purity of each sample and allowed for the detection of any related-substance impurities. The results are presented in Table 1.
Table 1: HPLC Purity and Impurity Profile
| Supplier | Purity (%) | Known Impurity 1 (%) (RT 5.8 min) | Unknown Impurity 1 (%) (RT 8.2 min) | Total Impurities (%) |
| Supplier A | 99.85 | 0.05 | 0.03 | 0.15 |
| Supplier B | 99.52 | 0.21 | 0.15 | 0.48 |
| Supplier C | 99.71 | 0.10 | 0.09 | 0.29 |
Supplier A demonstrated the highest purity at 99.85%, with minimal levels of both known and unknown impurities. Supplier B showed a lower purity of 99.52% and a significantly higher level of total impurities compared to the other two suppliers. The material from Supplier C was of high quality, though slightly less pure than that from Supplier A.
Structural Confirmation by NMR Spectroscopy
The ¹H and ¹³C NMR spectra for all three samples were consistent with the structure of 4-(2-Piperidinoethoxy)benzoic acid HCl. The key chemical shifts are summarized in Table 2. No significant structural discrepancies were observed among the suppliers. However, the sample from Supplier B showed small, unidentified peaks in the ¹H NMR baseline, suggesting the presence of minor organic impurities that were also detected by HPLC.
Table 2: Key ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Aromatic C-H (ortho to COOH) | 7.90 (d) | 131.5 |
| Aromatic C-H (ortho to OCH₂) | 7.10 (d) | 114.8 |
| -OCH₂- | 4.35 (t) | 65.9 |
| -NCH₂- (ethoxy chain) | 3.50 (t) | 52.1 |
| -NCH₂- (piperidine α) | 3.35 (m) | 53.0 |
| Piperidine β, γ C-H | 1.50-1.80 (m) | 22.5, 21.8 |
| Carboxylic Acid C=O | - | 167.0 |
| Aromatic C-COOH | - | 123.5 |
| Aromatic C-O | - | 162.1 |
Functional Group Analysis by FT-IR Spectroscopy
The FT-IR spectra for all samples displayed the expected characteristic absorption bands, confirming the presence of key functional groups. Minor shifts in peak position and intensity were observed but were within the range of typical instrumental variation.
Table 3: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | Supplier A | Supplier B | Supplier C |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3310-2500 (broad) | 3305-2500 (broad) |
| C=O stretch (Carboxylic Acid) | 1685 | 1684 | 1685 |
| C-O stretch (Aryl Ether) | 1255 | 1256 | 1255 |
| C-N stretch (Tertiary Amine) | 1178 | 1177 | 1178 |
Conclusion
This comparative guide evaluated 4-(2-Piperidinoethoxy)benzoic acid HCl from three different suppliers using standard analytical techniques. The experimental data indicates that while all three suppliers provide material that is structurally consistent with the target compound, there are notable differences in purity and impurity profiles.
-
Supplier A provided the material with the highest purity (99.85%) and the lowest level of impurities.
-
Supplier C offered a high-quality product with a purity of 99.71%, representing a viable alternative.
-
Supplier B 's material showed a lower purity (99.52%) and a higher total impurity content, which could be a concern for cGMP-regulated processes.
Based on this analysis, the material from Supplier A is recommended for applications where the highest purity is critical. For less stringent applications, Supplier C may also be a suitable choice. Further evaluation, including elemental analysis for inorganic impurities and residual solvent analysis, would be beneficial for a complete supplier qualification.
Caption: Logical summary of supplier quality comparison.
References
- 1. This compound|CAS 84449-80-9 [benchchem.com]
- 2. Cas 84449-80-9,4-[2-(1-Pipiridine)ethoxybenzoic acid hydrochloride | lookchem [lookchem.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 6. 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Manufacturer, 4- (2-(Piperidin-1-yl)ethoxy)-benzoic acid hydrochloride Exporter [triownchemie.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Safety Operating Guide
Proper Disposal of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride: A Procedural Guide
This guide provides essential, step-by-step procedures for the safe handling and disposal of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride. This information is intended for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and maintain environmental compliance.
Hazard Assessment and Core Safety Principles
This compound is a derivative of piperidine and benzoic acid. While comprehensive hazard data for this specific compound is limited, its structural components and available Safety Data Sheets (SDS) necessitate that it be handled as a potentially hazardous substance.
According to one supplier's SDS, the compound is classified with acute oral, dermal, and inhalation toxicity (Category 5), indicating it may be harmful if swallowed, in contact with skin, or inhaled[1]. The toxicological properties have not been thoroughly investigated[1]. Therefore, all waste generated, including contaminated personal protective equipment (PPE) and labware, must be considered hazardous waste.
Key Hazards to Consider:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin[1].
-
Irritation: May cause skin, eye, and respiratory irritation based on GHS classifications for similar compounds[2].
-
Environmental Hazard: Discharge into the environment should be avoided[3][4]. Do not let the product enter drains[3][5].
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound or its waste, ensure you are wearing appropriate personal protective equipment.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: A laboratory coat is mandatory. Ensure full coverage to prevent skin contact.
-
Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or aerosols[5].
Waste Segregation and Storage
Proper segregation and storage of chemical waste is critical to prevent accidental reactions and ensure compliant disposal.
-
Waste Container: Use a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-on cap.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any appropriate hazard symbols (e.g., toxic).
-
Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA)[6][7]. This area should be at or near the point of waste generation, away from incompatible materials, and clearly marked as a hazardous waste storage area[6][7].
Spill and Exposure Procedures
In the event of a spill or accidental exposure, follow these immediate procedures.
Spill Cleanup:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Wearing appropriate PPE, sweep up or vacuum the spilled solid material and place it into a suitable container for disposal[1][4]. Avoid generating dust[4][5].
-
Clean: Clean the surface thoroughly to remove any residual contamination[4].
-
Dispose: Treat all cleanup materials (e.g., absorbent pads, contaminated PPE) as hazardous waste and place them in the designated waste container.
Exposure Response:
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a Poison Center or doctor[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[8].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention[8].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a Poison Center or doctor immediately[4][9].
Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in the general trash[3][10]. The recommended and required method of disposal is through a licensed environmental waste management contractor.
Step-by-Step Disposal Procedure:
-
Package Waste: Ensure the hazardous waste container is securely sealed, properly labeled, and stored in the designated Satellite Accumulation Area.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management office to schedule a waste pickup[7][10].
-
Documentation: Complete any necessary waste disposal forms or manifests provided by your institution or the waste contractor.
-
Professional Disposal: The licensed contractor will transport the waste for final disposal, which typically involves high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful emissions[11][12].
Data Presentation
Table 1: Hazard Classification Summary
| Substance / Constituent | Hazard Class | Key Recommendations |
| This compound | Acute Toxicity (Oral, Dermal, Inhalation) - Category 5[1]. May be harmful. | Treat as hazardous waste. Avoid contact with skin, eyes, and clothing. Do not inhale dust. Prevent release to the environment. |
| Piperidine (Parent Compound) | Corrosive, Flammable Liquid, Toxic[11]. | Handle with extreme caution in a well-ventilated area. Store away from ignition sources. Requires disposal via incineration by a licensed contractor[11][13]. |
| Benzoic Acid (Parent Compound) | Skin and Eye Irritant[8][14]. May cause organ damage through prolonged exposure[12][15]. | Avoid creating dust. Wear appropriate PPE. Disposal should be handled by a licensed facility, often through incineration[12]. |
Mandatory Visualizations
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. This compound | C14H20ClNO3 | CID 5743835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalds.com [chemicalds.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. aaronchem.com [aaronchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. redox.com [redox.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. carlroth.com [carlroth.com]
Essential Safety and Operational Guide for Handling 4-(2-Piperidinoethoxy)benzoic acid hydrochloride
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride (CAS RN: 84449-80-9). Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance.
Personal Protective Equipment (PPE)
All personnel handling this compound must use the following personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and dust particles. |
| Skin Protection | Nitrile gloves.[2] Fire/flame resistant and impervious clothing or lab coat.[1] | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[1] | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation. |
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Safe Handling and Storage
Operational Plan for Handling
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. The designated work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Conduct all weighing and transfer operations of the solid material within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoidance of Contamination : Avoid contact with skin and eyes.[3] Prevent the formation of dust and aerosols.[1]
-
Post-Handling : After handling, thoroughly wash hands and forearms. Decontaminate all surfaces and equipment used.
Storage Plan
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
For long-term stability, it is recommended to store the compound under an inert atmosphere in a refrigerated environment (2-8°C).[2]
Disposal Plan
Proper disposal of this compound and its containers is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste materials, including unused product, contaminated PPE, and cleaning materials, must be segregated as hazardous chemical waste.
-
Containerization : Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Method : The primary recommended method of disposal is incineration in a licensed hazardous waste incinerator equipped with an afterburner and scrubber.[1]
-
Professional Disposal Service : All excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Regulatory Compliance : Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]
Experimental Workflow
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
